tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDCMKAMHBDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625864 | |
| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165963-71-3 | |
| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate: A Versatile Linker in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the role of the linker molecule is paramount. These linkers are not mere spacers; they are critical determinants of a drug conjugate's efficacy, selectivity, pharmacokinetics, and overall therapeutic window. Among the arsenal of available linkers, tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate has emerged as a key player. This heterobifunctional molecule, featuring a Boc-protected amine and a reactive bromoethyl terminus connected by a diethylene glycol (PEG2) spacer, offers a unique combination of properties that make it highly valuable for researchers and drug developers.
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, its synthesis and characterization, reactivity, and its applications in the design and construction of complex therapeutic modalities.
Chemical Identity and Physicochemical Properties
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, also commonly referred to as Boc-NH-PEG2-Br, is a well-defined chemical entity with the following identifiers and properties:
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate | [1][2] |
| CAS Number | 165963-71-3 | [1][2] |
| Molecular Formula | C₁₁H₂₂BrNO₄ | [1][2] |
| Molecular Weight | 312.20 g/mol | [1][2] |
| Appearance | Colorless to Yellow Liquid | [3] |
| Boiling Point | 382.832 °C at 760 mmHg | [1] |
| Density | 1.257 g/cm³ | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1][4] |
Synthesis and Purification
The synthesis of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is conceptually straightforward, typically involving the protection of an amine followed by etherification, or vice versa. A common synthetic route involves the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc₂O) to protect the amine, followed by bromination of the terminal hydroxyl group. Alternatively, a Williamson ether synthesis approach can be employed by reacting a Boc-protected amino alcohol with a dihaloethane derivative.
Representative Synthetic Protocol:
A plausible synthetic route involves a two-step process starting from 2-(2-aminoethoxy)ethanol:
-
Boc Protection: 2-(2-aminoethoxy)ethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane (DCM) or a biphasic system. The reaction is typically carried out at room temperature.
-
Bromination: The resulting Boc-protected alcohol is then converted to the corresponding bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) in an appropriate solvent like DCM.
Purification:
Purification of the final product is typically achieved through column chromatography on silica gel.[5] The choice of eluent system depends on the polarity of the product and any remaining impurities, but a gradient of ethyl acetate in hexanes is often effective.
Characterization:
The structural integrity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the protons and carbons, confirming the presence of the Boc group, the PEG spacer, and the bromoethyl moiety.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carbamate carbonyl group (around 1680-1720 cm⁻¹) and the C-O-C ether linkages.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Chemical Reactivity and Stability
The utility of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate lies in its orthogonal reactivity, allowing for sequential modifications at either end of the molecule.
Reactivity of the Bromoethyl Terminus:
The terminal bromide is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the conjugation of the linker to a variety of nucleophiles, including:
-
Thiols (-SH): React to form stable thioether bonds.
-
Amines (-NH₂): React to form secondary amines.
-
Alcohols (-OH) and Phenols (Ar-OH): Can react under basic conditions to form ether linkages.
The reactivity of the bromo group is central to its role in attaching the linker to a protein of interest or a ligand.
Reactivity of the Boc-Protected Amine:
The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine functionality.[6] It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at the bromoethyl terminus without affecting the protected amine. The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to liberate the free amine for subsequent conjugation reactions.[7][]
Stability and Storage:
For long-term storage, it is recommended to keep tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate in a cool, dark place, preferably refrigerated at 2-8°C, and under an inert atmosphere to prevent degradation.[9] The compound may be sensitive to moisture and strong acids or bases.
Applications in Drug Development
The unique structural features of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate make it a highly sought-after building block in the development of sophisticated drug conjugates.
PROTACs (Proteolysis Targeting Chimeras):
PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the two ligands for effective ternary complex formation.
The PEG2 spacer in Boc-NH-PEG2-Br offers several advantages in PROTAC design:
-
Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often lipophilic PROTAC molecule, improving its overall physicochemical properties.[10]
-
Flexibility and Length: The length and flexibility of the linker are critical for optimal ternary complex formation. The PEG2 unit provides a defined and relatively flexible spacer.
-
Pharmacokinetics: The inclusion of a PEG linker can positively impact the pharmacokinetic profile of the PROTAC, potentially leading to improved exposure and efficacy.[11]
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Antibody-Drug Conjugates (ADCs):
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's stability in circulation and its ability to release the payload at the target site are critical. The Boc-NH-PEG2-Br linker can be used to conjugate the drug to the antibody, with the PEG spacer potentially improving the ADC's solubility and stability.[6]
Conclusion
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is a versatile and valuable tool for researchers and scientists in the field of drug development. Its well-defined structure, orthogonal reactivity, and the beneficial properties imparted by the PEG spacer make it an ideal choice for the construction of complex and highly functionalized molecules like PROTACs and ADCs. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the design of next-generation therapeutics.
References
-
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate. PubChem. [Link]
-
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate. American Elements. [Link]
-
tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. PubChem. [Link]
-
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate. Pharmaffiliates. [Link]
- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. PubChem. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
PROTAC PEG Linkers. JenKem Technology USA. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. creativepegworks.com [creativepegworks.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Monograph: tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Functional Role in Heterobifunctional Linkerology and PROTAC Design
Executive Summary
In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the linker is no longer viewed as a passive connector but as a thermodynamic determinant of ternary complex stability. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS: 165963-71-3), frequently designated as Boc-PEG3-bromide , represents a "Goldilocks" scaffold in linkerology.
This guide dissects the physicochemical properties, synthetic utility, and strategic application of this molecule. It serves as a critical intermediate for researchers constructing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), offering a precise balance of hydrophilicity (via the PEG backbone) and electrophilic reactivity (via the terminal bromide).
Chemical Identity & Structural Analysis
1.1 Physicochemical Profile
This molecule is a heterobifunctional crosslinker characterized by an acid-labile protecting group (Boc) on one terminus and an alkyl halide (Bromide) on the other, separated by a diethylene glycol spacer.[1][2]
| Property | Specification |
| IUPAC Name | tert-Butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate |
| Common Identifiers | Boc-PEG3-Br; Boc-PEG2-CH2CH2Br |
| CAS Number | 165963-71-3 |
| Molecular Formula | C₁₁H₂₂BrNO₄ |
| Molecular Weight | 312.20 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~382°C (Predicted) |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in water |
| Storage | -20°C (Hygroscopic; store under inert gas) |
1.2 Structural Functional Map
The utility of this molecule lies in its segmented reactivity. The diagram below illustrates the three distinct functional domains that govern its behavior in synthesis.
Figure 1: Functional decomposition of the linker. The Boc group shields the amine during base-mediated alkylation of the bromide.
Synthetic Routes & Production
High-purity synthesis of Boc-PEG3-Br is critical to avoid "deletion impurities" (missing PEG units) that complicate downstream purification.
2.1 The Appel Reaction Protocol (Preferred)
While tosylation is a viable route, the Appel reaction (Triphenylphosphine/CBr₄) offers a milder conversion of the precursor alcohol to the bromide without disturbing the Boc group.
Reagents:
-
Precursor: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-PEG3-OH).
-
Halogen Source: Carbon Tetrabromide (CBr₄).[3]
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation: Dissolve Boc-PEG3-OH (1.0 eq) and CBr₄ (1.25 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.
-
Addition: Slowly add PPh₃ (1.5 eq) dissolved in DCM dropwise. Critical Causality: The dropwise addition controls the exotherm and prevents the formation of elimination side-products (alkenes).
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2–4 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄).
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: The major byproduct is Triphenylphosphine oxide (TPPO). Use flash column chromatography (Hexane/EtOAc gradient). TPPO typically elutes later than the non-polar bromide product.
2.2 Synthesis Workflow Diagram
Figure 2: Synthetic pathway via Appel Reaction converting the hydroxyl terminus to an alkyl bromide.
Application in PROTAC Design (Linkerology)
The primary application of Boc-PEG3-Br is in the assembly of PROTACs.[1] The "PEG3" length is statistically significant; it often provides the optimal distance (approx. 10–12 Å) to span the gap between an E3 ligase (e.g., Cereblon) and a Target Protein without inducing steric clashes.
3.1 Mechanism of Conjugation
The synthesis of a PROTAC using this linker typically follows a "Linear Assembly" strategy.
-
Step A (Alkylation): The bromide undergoes SN2 displacement by a nucleophile (e.g., a phenolic hydroxyl group on a Warhead or E3 Ligand).
-
Conditions: K₂CO₃ or Cs₂CO₃ in DMF at 60°C.
-
Note: The Boc group remains intact here.
-
-
Step B (Deprotection): Removal of the Boc group to reveal the primary amine.
-
Conditions: TFA/DCM (1:1) or HCl in Dioxane.
-
-
Step C (Amide Coupling): The newly revealed amine is coupled to the carboxylic acid of the second ligand.
3.2 PROTAC Assembly Workflow
Figure 3: Convergent synthesis workflow for PROTAC generation using Boc-PEG3-Br.
Quality Control & Characterization
To ensure the integrity of the linker before conjugation, the following diagnostic signals must be verified via 1H NMR (CDCl₃, 400 MHz) .
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Interpretation |
| Boc-CH₃ | ~1.44 ppm | Singlet | 9H | Confirms presence of protecting group. |
| CH₂-Br | ~3.45 ppm | Triplet | 2H | Diagnostic for successful bromination. (Shift from ~3.7 ppm in alcohol). |
| CH₂-N | ~3.31 ppm | Multiplet | 2H | Alpha to the carbamate nitrogen. |
| PEG Backbone | 3.55 – 3.65 ppm | Multiplet | ~8H | Confirms PEG chain integrity. |
Self-Validating Check: If the triplet at 3.45 ppm is absent or shifted upfield to ~3.7 ppm, the reaction is incomplete (residual alcohol). If new alkene peaks appear at 5.0–6.0 ppm, elimination has occurred due to excessive heat or base.
References
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.
-
Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry.[6] Signal Transduction and Targeted Therapy, 4, 64.
-
Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.
-
PubChem. (n.d.). Compound Summary for CAS 165963-71-3.[1][2][8][9] National Library of Medicine.
Sources
- 1. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | 165963-71-3 | Benchchem [benchchem.com]
- 2. leapchem.com [leapchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. biochempeg.com [biochempeg.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate in Chimeric Small Molecule Synthesis
[1][2]
Executive Summary
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS: 165963-71-3), commonly referred to in the industry as Boc-PEG3-bromide or Boc-NH-PEG3-Br , is a high-value heterobifunctional crosslinker.[1][2] It represents a critical class of "linkerology" tools used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2]
Its structural utility lies in its duality:
-
Electrophilic Terminus (Alkyl Bromide): Enables rapid
coupling with nucleophilic ligands (phenols, amines).[1] -
Protected Nucleophilic Terminus (Boc-Amine): Provides a latent amine for subsequent conjugation after acidic deprotection.[1]
-
PEG Spacer: The triethylene glycol backbone confers essential water solubility and thermodynamic flexibility, mitigating the "molecular obesity" (high logP) often associated with bifunctional drugs.
Structural Identity & Physicochemical Profile[1][2]
Accurate characterization is the bedrock of reproducible synthesis. The following data aggregates experimental and predicted values for CAS 165963-71-3.[1][2][3]
| Property | Value / Description |
| IUPAC Name | tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate |
| Common Identifiers | Boc-PEG3-Br; Boc-NH-PEG3-Bromide |
| Molecular Formula | |
| Molecular Weight | 312.20 g/mol |
| Appearance | Colorless to pale yellow oil |
| Density | ~1.257 g/cm³ |
| Boiling Point | ~382°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Sparingly soluble in water |
| Storage | -20°C, Hygroscopic, Light Sensitive |
Synthetic Routes & Mechanistic Insight
The synthesis of tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate generally proceeds from the asymmetric functionalization of triethylene glycol derivatives.[1][2] The most robust route involves the Appel Reaction , favored for its ability to invert stereochemistry (irrelevant here for achiral PEG) and replace hydroxyls with halides under mild, neutral conditions.
The Pathway
The synthesis targets the conversion of the terminal alcohol of N-Boc-triethylene glycol amine into a bromide.[2]
Figure 1: Synthetic workflow converting amino-PEG-alcohol to the target Boc-PEG-bromide.
Mechanistic Causality
-
Boc Protection: The starting material, 2-[2-(2-aminoethoxy)ethoxy]ethanol, contains both a primary amine and a primary alcohol.[1][2]
is used because it selectively reacts with the more nucleophilic amine over the alcohol under basic conditions (TEA/DCM), preventing polymerization. -
Appel Bromination: The conversion of the hydroxyl group to bromide uses Triphenylphosphine (
) and Carbon Tetrabromide ( ).-
Why this method? Unlike using harsh acids (HBr), the Appel reaction operates at near-neutral pH, preserving the acid-sensitive Boc group.[1][2]
-
Mechanism:[1][4][5][6][7][8][9]
attacks to form a phosphonium salt.[5] The alcohol oxygen attacks the phosphorus, creating an oxyphosphonium intermediate (a strong leaving group).[5][9] The bromide ion then displaces the phosphine oxide via an mechanism.[9]
-
Application in Drug Discovery: PROTAC Linkerology
The primary utility of this molecule is in the construction of PROTACs . A PROTAC molecule must span the distance between an E3 ligase (e.g., Cereblon or VHL) and a Target Protein of Interest (POI).
The "Goldilocks" Zone
The length of the linker is critical.
-
Too Short: Steric clash prevents the formation of the ternary complex (POI-PROTAC-E3).[1][2]
-
Too Long: The molecule collapses on itself (entropic penalty), or the complex forms but fails to induce the necessary protein-protein interactions for ubiquitination.
-
Boc-PEG3-Br (The Topic): Provides a ~10-12 Å reach.[1][2] This is often the starting point for "linker scans" in medicinal chemistry because it offers moderate length and high hydrophilicity.
Assembly Workflow
The following diagram illustrates how this specific linker is employed to join a phenolic Warhead (Target Ligand) to an E3 Ligase Ligand.
Figure 2: Convergent synthesis strategy utilizing Boc-PEG3-Br to assemble a functional PROTAC.
Experimental Protocols
Safety Note: tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is an alkylating agent.[1][2] Handle in a fume hood with gloves.
Protocol A: Coupling to a Phenolic Payload
This protocol describes attaching the linker to a drug molecule containing a phenol group (e.g., an Estradiol derivative or a Flavonoid).
-
Preparation: Dissolve the Phenolic Ligand (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Activation: Add Potassium Carbonate (
, 3.0 eq) or Cesium Carbonate ( , 2.0 eq).[1] Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. -
Linker Addition: Add tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 eq) dissolved in minimal DMF dropwise.
-
Expert Tip: Adding catalytic Potassium Iodide (KI, 0.1 eq) can accelerate the reaction via the Finkelstein reaction (in situ conversion of Br to I, a better leaving group).
-
-
Reaction: Heat to 60°C under
atmosphere. Monitor by LC-MS (typically 4–12 hours).[1][2] -
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over
.[8] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Boc Deprotection
Once the linker is attached, the amine must be exposed for the next coupling step.
-
Dissolution: Dissolve the Boc-protected intermediate in Dichloromethane (DCM).
-
Acidolysis: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution (e.g., 1 mL TFA per 4 mL DCM).[1]
-
Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of the +100 mass unit (Boc) by LC-MS.[1][2]
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene or DCM (x3) to remove residual TFA.[1] The product is usually isolated as a TFA salt, ready for immediate coupling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22471886, tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate.[1][2] Retrieved January 30, 2026 from [Link][1][2]
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. [Link][1]
-
Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy.[10] [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 3. 165963-71-3 | CAS DataBase [m.chemicalbook.com]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. biochempeg.com [biochempeg.com]
Technical Guide: Solubility & Handling of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
[1]
Executive Summary
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (commonly referred to as Boc-PEG2-Br or N-Boc-2-(2-(2-bromoethoxy)ethoxy)ethylamine ) is a critical heterobifunctional crosslinker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1]
Its structural duality—featuring a lipophilic Boc-protected amine and a reactive alkyl bromide separated by a hydrophilic polyethylene glycol (PEG) spacer—creates a unique solubility profile.[1] While the PEG chain imparts some hydrophilic character, the terminal hydrophobic groups render the molecule primarily soluble in organic solvents. Understanding this amphiphilic balance is decisive for optimizing nucleophilic substitution reactions and downstream purification.
This guide provides a validated framework for solvent selection, stock solution preparation, and extraction protocols, ensuring high recovery and structural integrity.
Physicochemical Profile
The solubility behavior of Boc-PEG2-Br is dictated by the competition between its polar ether backbone and its non-polar termini.[1]
| Parameter | Specification |
| CAS Number | 165963-71-3 |
| Molecular Formula | C₁₁H₂₂BrNO₄ |
| Molecular Weight | 312.20 g/mol |
| Physical State | Colorless to light yellow liquid |
| LogP (Predicted) | ~1.2 to 1.4 (Moderately Lipophilic) |
| Reactive Groups | Alkyl Bromide (Electrophile), Boc-Carbamate (Acid-labile PG) |
Solubility Matrix
Data synthesized from experimental handling and structural analysis.
| Solvent Class | Representative Solvents | Solubility Status | Experimental Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Primary reaction media; Stock solutions.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Synthesis, liquid-liquid extraction (organic phase).[1] |
| Esters | Ethyl Acetate (EtOAc) | High | Extraction, chromatography eluent. |
| Protic | Methanol, Ethanol | Moderate to High | Soluble, but avoid for SN2 reactions involving strong nucleophiles to prevent solvolysis. |
| Aqueous | Water, PBS | Low / Insoluble | Immiscible. Used as the wash phase in extractions. |
| Non-Polar | Hexanes, Heptane | Low | Used as an antisolvent or to wash away impurities. |
Solubility Decision Tree & Workflow
The following diagram illustrates the logical flow for solvent selection based on the experimental stage (Storage, Reaction, or Purification).
Figure 1: Decision matrix for solvent selection ensuring stability and reactivity optimization.[1]
Experimental Protocols
Protocol A: Stock Solution Preparation
Objective: Create a stable, high-concentration stock for aliquoting.
-
Container Selection: Use a glass vial with a PTFE-lined cap.[1] Avoid polystyrene.[1]
-
Solvent: Anhydrous DMSO or DMF (Grade ≥99.8%).
-
Method:
-
Weigh the target mass of Boc-PEG2-Br (liquid).[1]
-
Add solvent to achieve a concentration of 50–100 mg/mL .
-
Vortex for 30 seconds. The liquid should dissolve instantly, forming a clear solution.
-
-
Storage: Purge with Nitrogen/Argon, seal tightly, and store at -20°C .
-
Note: DMSO stocks freeze at this temperature.[1] Thaw completely at room temperature before use.
-
Protocol B: Liquid-Liquid Extraction (Workup)
Objective: Remove salts and polar impurities after a reaction.[1]
-
Dilution: Dilute the reaction mixture (often in DMF) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] A ratio of 10:1 (Solvent:Reaction Vol) is recommended to minimize DMF carryover.[1]
-
Wash 1 (Water): Wash the organic layer with distilled water.[1] The Boc-PEG2-Br will remain in the organic layer due to the lipophilic Boc and Bromide groups.[1]
-
Wash 2 (Brine): Wash with saturated NaCl solution to remove residual water and DMF.[1]
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) at <40°C.
Critical Handling & Stability Factors
Hydrolytic Stability (The Bromide Risk)
The primary stability risk is the hydrolysis of the alkyl bromide to an alcohol, rendering the linker inert for nucleophilic substitution.
-
Risk Factor: High pH (Basic) aqueous conditions or prolonged exposure to nucleophilic solvents (methanol/water) at elevated temperatures.[1]
-
Mitigation: Perform reactions in anhydrous conditions. During extraction, keep the aqueous wash neutral or slightly acidic; avoid strong bases.
Boc Group Sensitivity
-
Acid Sensitivity: The Boc group is acid-labile.[1] Avoid using acidic aqueous washes (e.g., 1M HCl) during purification, as this may deprotect the amine prematurely.[1]
-
Thermal Sensitivity: While stable at room temperature, avoid heating >60°C for extended periods, especially in the presence of Lewis acids.
Hygroscopicity
The PEG backbone attracts moisture.[1]
Synthesis Pathway Visualization
The following diagram details the typical usage of Boc-PEG2-Br in a PROTAC synthesis workflow, highlighting the solubility transitions.
Figure 2: Transformation of solubility properties during PROTAC linker synthesis.
References
-
American Elements. (n.d.).[1] tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate Safety Data Sheet. Retrieved January 30, 2026, from [Link][1]
-
PubChem. (2025).[1][3] tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate (CID 22471886).[1][3][4] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]
Sources
- 1. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 3. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
Technical Guide: Spectral Characterization of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
[1][2]
Executive Summary
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS: 165963-71-3), often referred to as Boc-NH-PEG2-Br or N-Boc-PEG2-bromide , is a critical bifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its structure features a Boc-protected amine on one terminus and an alkyl bromide on the other, separated by a polyethylene glycol (PEG) spacer.[1][2][4][5][]
This guide provides an in-depth analysis of its spectral signature (NMR, IR, MS) to assist researchers in structural validation and quality control.[1][2] The presence of the bromine atom introduces unique isotopic patterns in Mass Spectrometry, while the PEG backbone presents specific multiplets in Proton NMR that require careful integration.[2]
Compound Profile & Properties
| Property | Detail |
| IUPAC Name | tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate |
| Common Synonyms | Boc-NH-PEG2-Br; 2-[2-(2-Boc-aminoethoxy)ethoxy]ethyl bromide |
| CAS Number | 165963-71-3 (Bromide form) (Note: Do not confuse with CAS 101187-40-0, which is the amine precursor) |
| Molecular Formula | C₁₁H₂₂BrNO₄ |
| Molecular Weight | 312.20 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO, Methanol |
Synthesis & Impurity Origins
Understanding the synthesis is vital for interpreting spectral impurities.[1][2] This compound is typically synthesized from Boc-amino-PEG2-alcohol via the Appel reaction (CBr₄/PPh₃) or by mesylation/tosylation followed by halide exchange.[1][2]
Synthesis Workflow (DOT Diagram)
Caption: Synthesis pathway highlighting potential impurities visible in spectral data.
Spectral Atlas
Proton NMR (¹H NMR)
The ¹H NMR spectrum in Chloroform-d (CDCl₃) is characterized by the intense Boc singlet and the distinct splitting of the PEG chain due to the terminal functional groups.[1][2]
Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400 MHz[1][2]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 1.44 | Singlet (s) | 9H | Boc -C(CH₃)₃ | Characteristic intense singlet.[1][2] |
| 3.31 | Broad q or m | 2H | -CH₂-NH- | Methylene adjacent to the carbamate nitrogen.[1] |
| 3.47 | Triplet (t) | 2H | -CH₂-Br | Diagnostic Peak.[1][2] Distinct triplet due to Br deshielding.[1][2] |
| 3.54 - 3.68 | Multiplet (m) | 6H | PEG Backbone | Internal -O-CH₂-CH₂-O- protons.[1][2] |
| 3.81 | Triplet (t) | 2H | -O-CH₂- | Methylene adjacent to the bromo-ethyl group.[1][2] |
| 5.05 | Broad (br s) | 1H | -NH- | Carbamate proton (exchangeable).[1][2] |
Expert Insight:
-
The "Bromide Shift": The triplet at 3.47 ppm is the most critical confirmation of the bromide substitution. If this peak is at ~3.7 ppm, the reaction may be incomplete (alcohol starting material).[1][2]
-
Coupling: The triplet at 3.47 ppm couples with the triplet at 3.81 ppm (
Hz).[1][2]
Carbon NMR (¹³C NMR)
The ¹³C spectrum confirms the carbon skeleton and the presence of the carbamate carbonyl.[1][2]
Solvent: CDCl₃ (referenced to 77.16 ppm)[1][2]
| Shift (δ ppm) | Assignment | Notes |
| 28.4 | Boc -C(CH₃)₃ | Intense signal for the three methyl groups.[1][2] |
| 30.3 | -CH₂-Br | Diagnostic Peak.[1] Upfield shift due to the heavy atom effect of Bromine.[2] |
| 40.3 | -CH₂-NH- | Methylene adjacent to nitrogen.[1] |
| 70.0 - 71.2 | PEG (-O-CH₂-) | Cluster of peaks for the ether backbone.[1][2] |
| 79.2 | Boc Quaternary C | The tertiary carbon of the t-butyl group.[1][2] |
| 156.0 | C=O (Carbamate) | Carbonyl carbon signal.[1][2][3] |
Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the halogen presence via isotopic abundance.[1][2]
-
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)
-
Observed Ions:
Isotopic Pattern Rule: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1][2]
-
Result: The molecular ion peak will appear as a doublet of equal intensity (1:1 ratio) separated by 2 mass units (m/z 312 and 314).[1][2] Absence of this 1:1 pattern indicates loss of bromine.
Infrared Spectroscopy (FT-IR)
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Mass: Weigh approximately 10-15 mg of the yellow oil.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).
-
Tube: Transfer to a clean, dry 5mm NMR tube.
-
Acquisition: Run standard proton sequence (16 scans).
Protocol B: Handling & Storage
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The bromide is an alkylating agent and can degrade over time or react with moisture.[1][2]
-
Safety: This compound is an alkylating agent .[1][2] Wear gloves, goggles, and work in a fume hood.[1][2] It may act as a lachrymator (tear-inducing).[1][2]
Troubleshooting & Impurity Analysis
| Observation | Potential Cause | Remediation |
| Triplet at 3.75 ppm instead of 3.47 ppm | Unreacted Alcohol (Starting Material) | Reaction incomplete.[1][2] Extend time or add more CBr₄/PPh₃. |
| Multiplets at 5.8 - 6.2 ppm | Vinyl Impurity (Elimination Product) | Caused by harsh basic conditions or overheating.[1][2] Purify via silica column.[1][2] |
| Loss of 1:1 MS Pattern | Hydrolysis or Debromination | Check storage conditions; moisture may have displaced the bromide.[2] |
| Extra Singlet at ~1.5 ppm | Residual t-Butanol or Boc-anhydride | Dry sample under high vacuum or wash with dilute acid/base if applicable.[1] |
References
-
PubChem Compound Summary. "tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate (CID 22471886)."[1][2] National Center for Biotechnology Information.[1][2] Accessed Jan 30, 2026.[1][2] Link
-
ChemicalBook. "165963-71-3 Spectral Data and Properties."[1][2][5] ChemicalBook CAS Database. Accessed Jan 30, 2026.[1][2] Link
-
BenchChem. "Application Notes for Boc-NH-PEG2-Br Linkers in PROTAC Synthesis." BenchChem Technical Library. Accessed Jan 30, 2026.[1][2] Link[1][2]
-
Doc Brown's Chemistry. "NMR Analysis of Bromo-ethers and Alkyl Bromides." Advanced Organic Chemistry Notes. Accessed Jan 30, 2026.[1][2] Link
Sources
- 1. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 165963-71-3|tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. 165963-71-3 | CAS DataBase [m.chemicalbook.com]
Methodological & Application
Synthesis of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Application Note: High-Fidelity
Abstract & Strategic Significance
This technical guide details the optimized synthesis of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS: 165963-71-3), a critical heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Why this Molecule? In modern drug discovery, linker physicochemical properties dictate the success of bifunctional molecules. This specific "PEG2-spacer" (containing two internal ether oxygens and a 6-carbon backbone) offers a precise balance between hydrophilicity—improving aqueous solubility of lipophilic warheads—and chain length (approx. 9-10 Å), which is often optimal for E3 ligase-target protein ternary complex formation.
Synthetic Strategy: Unlike commercial routes that may rely on expensive, pre-functionalized glycols, this protocol utilizes a cost-effective, two-step "Protect-Activate" strategy starting from 2-[2-(2-aminoethoxy)ethoxy]ethanol .
-
Chemoselective Protection: Kinetic control is used to protect the primary amine with a Boc group in the presence of a free hydroxyl.
-
Nucleophilic Substitution: Conversion of the terminal alcohol to an alkyl bromide using the Appel Reaction (Triphenylphosphine/Carbon Tetrabromide).[1] This method is selected over sulfonate displacement (Mesyl/Tosyl) for laboratory-scale (<10g) synthesis due to its mild conditions (neutral pH) and single-step efficiency, minimizing thermal degradation of the PEG chain.
Material Safety & Preparation
Hazard Warning:
-
Alkyl Bromides: The final product is a potential alkylating agent. Handle with extreme caution in a fume hood.
-
Carbon Tetrabromide (CBr4): Toxic and volatile.
-
Triphenylphosphine (PPh3): Sensitizer.
Reagents Table:
| Reagent | CAS No.[2][3][4][5][6][7] | MW ( g/mol ) | Role | Equiv. |
| 2-[2-(2-aminoethoxy)ethoxy]ethanol | 6338-55-2 | 149.19 | Starting Material | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | Protecting Group | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base | 1.5 |
| Carbon Tetrabromide (CBr₄) | 558-13-4 | 331.63 | Brominating Agent | 1.25 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | Reductant | 1.25 |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent | - |
Detailed Experimental Protocol
Phase 1: Synthesis of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
Target Intermediate: C₁₁H₂₃NO₅ (MW: 249.30)
Rationale: The starting material contains both an amine and an alcohol.[8][9][10] The amine is significantly more nucleophilic. By maintaining a slightly basic environment (TEA) and adding Boc₂O slowly at low temperature, we prevent O-acylation (carbonate formation).
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 2-[2-(2-aminoethoxy)ethoxy]ethanol (10.0 g, 67.0 mmol) in anhydrous DCM (150 mL).
-
Base Addition: Add Triethylamine (14.0 mL, 100.5 mmol) and cool the solution to 0°C in an ice bath.
-
Protection: Dissolve Boc₂O (16.1 g, 73.7 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.
-
Critical Control Point: Rapid addition causes localized heating, increasing the risk of side reactions.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin). The starting amine spot (baseline) should disappear.
-
Workup:
-
Wash the organic layer with 1M citric acid (2 x 100 mL) to remove excess amine/TEA.
-
Wash with saturated NaHCO₃ (100 mL) and Brine (100 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Result: Colorless to pale yellow oil. Yield is typically >90%.[6][11] Used directly in Phase 2 without column chromatography if purity >95% by ¹H NMR.
Phase 2: Conversion to tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Target Product: C₁₁H₂₂BrNO₄ (MW: 312.20)
Rationale: The Appel reaction transforms the hydroxyl group into a bromide with inversion of configuration (irrelevant here for achiral PEG) under neutral conditions. This avoids the strong acids (HBr) or high heat required for other methods.
-
Setup: Charge a 500 mL RBF with the Intermediate Alcohol from Phase 1 (approx. 15.0 g, 60.0 mmol) and CBr₄ (24.9 g, 75.0 mmol). Dissolve in anhydrous DCM (200 mL).
-
Cooling: Cool the mixture to 0°C .
-
Activation: Add Triphenylphosphine (PPh₃) (19.7 g, 75.0 mmol) portion-wise over 20 minutes.
-
Observation: The solution will turn slightly yellow. A mild exotherm will occur.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 2-3 hours.
-
Monitoring: TLC (30% EtOAc in Hexanes). The polar alcohol spot will be replaced by a less polar product spot (Rf ~0.6).
-
-
Quench & Workup:
-
Purification (Critical Step):
-
The crude residue contains residual Ph₃PO, which is difficult to remove.
-
Flash Chromatography: Silica gel column.
-
Gradient: 0% → 30% Ethyl Acetate in Hexanes.
-
Note: The bromide elutes early. Ph₃PO elutes much later (requires highly polar solvent).
-
-
Final Processing: Concentrate pure fractions to yield a clear, colorless oil.
Characterization & Data Analysis
Expected Yield: 75-85% (over two steps).
Spectroscopic Data (Validation):
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H) | Boc t-Butyl protons |
| δ 3.31 (q, 2H) | CH₂ -NH (carbamate alpha) | |
| δ 3.47 (t, 2H) | CH₂ -Br (bromide alpha) | |
| δ 3.55 - 3.68 (m, 6H) | PEG Ether backbone protons | |
| δ 3.81 (t, 2H) | CH₂ -O (adjacent to bromide alpha) | |
| δ 5.05 (br s, 1H) | NH (Carbamate) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 28.4 | Boc Methyls |
| δ 30.3 | C H₂-Br | |
| δ 40.4 | C H₂-NH | |
| δ 70.0 - 71.2 | PEG Ether Carbons | |
| δ 79.2 | Boc Quaternary Carbon | |
| δ 156.0 | Carbamate C=O |
Visual Workflow (Graphviz)
Caption: Optimized synthetic workflow for Boc-PEG2-Br, highlighting the critical purification step to remove phosphine oxide byproducts.
Troubleshooting & Storage
-
Issue: Low Yield in Step 2.
-
Cause: Incomplete conversion or hydrolysis of CBr4.
-
Solution: Ensure reagents are anhydrous.[9] Increase PPh3/CBr4 to 1.5 equivalents.
-
-
Issue: Product contains white solid.
-
Cause: Residual Ph₃PO.
-
Solution: Dissolve product in minimal cold ether/hexanes and filter again, or repeat column chromatography with a strictly non-polar gradient start.
-
-
Storage:
-
Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: >1 year if kept dry. Moisture can cause slow hydrolysis of the bromide.
-
References
-
PubChem. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate (CAS 165963-71-3).[6][7] National Library of Medicine. Available at: [Link][7]
-
Organic Chemistry Portal. Appel Reaction: Mechanism and Protocols. Available at: [Link]
Sources
- 1. Appel Reaction [organic-chemistry.org]
- 2. purepeg.com [purepeg.com]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biochempeg.com [biochempeg.com]
- 11. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
Application Note: Strategic Utilization of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate in PROTAC Synthesis
This application note provides a comprehensive technical guide for the utilization of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS: 165963-71-3) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
In the rational design of PROTACs, the linker is not merely a bridge but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate represents a high-utility, heterobifunctional PEG linker. Its structure features a Boc-protected primary amine and an alkyl bromide , providing orthogonal reactivity that enables convergent synthesis strategies.
This guide details the specific protocols for leveraging this linker to couple an E3 ligase ligand (e.g., Thalidomide, VHL ligand) with a Protein of Interest (POI) ligand.
Chemical Identity & Strategic Advantages
Structural Analysis[1]
-
Linker Length: ~9-10 Å (extended conformation). The 8-atom chain (excluding Boc) provides sufficient flexibility to span the gap between E3 ligase and POI without inducing excessive entropic penalties.
-
Hydrophilicity: The diethylene glycol (PEG2) core improves the water solubility of the final PROTAC, counteracting the lipophilicity often associated with warheads and E3 ligands.
Retrosynthetic Logic
The compound is designed for Sequential Functionalization :
-
Electrophilic Site (Alkyl Bromide): Reacts via SN2 substitution with nucleophiles (phenols, amines, thiols) on Ligand A.
-
Protected Nucleophile (Boc-Amine): Following deprotection, the primary amine reacts with electrophiles (carboxylic acids, activated esters) on Ligand B.
Decision Matrix: Which End First?
-
Recommended Route:Alkylation First. The Boc group is stable to basic alkylation conditions (K₂CO₃/DMF), whereas the alkyl bromide is liable to hydrolysis or side reactions if the amine is deprotected first.
Handling & Stability
| Property | Specification |
| Physical State | Colorless to pale yellow liquid |
| Storage | 2–8°C (Short term); -20°C (Long term). Store under inert gas (Ar/N₂). |
| Stability | Moisture sensitive (bromide hydrolysis). Light sensitive (slow degradation). |
| Safety | Warning: Skin/Eye/Respiratory Irritant.[1] H315, H319, H335.[5] |
Experimental Protocols
Workflow Visualization
The following diagram illustrates the standard convergent synthesis workflow using this linker.
Caption: Standard "Alkylation-First" synthesis route for PROTACs using Boc-PEG2-Bromide.
Protocol 1: SN2 Alkylation of Ligand A (Phenol/Amine)
Objective: Attach the linker to the first ligand (e.g., a phenol-containing VHL ligand) via the bromide terminus.
Reagents:
-
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 – 1.5 equivalents)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate sluggish reactions (Finkelstein reaction in situ).
Procedure:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Ligand A (1.0 mmol) in anhydrous DMF (5–10 mL).
-
Deprotonation: Add K₂CO₃ (2.0–3.0 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide/anion.
-
Addition: Add tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 mmol) dropwise.
-
Expert Tip: If the ligand is valuable, use excess linker (1.5 eq) to drive completion.
-
-
Reaction: Heat the mixture to 60°C . Monitor via LC-MS or TLC.
-
Time: Typically 4–16 hours.
-
Monitoring: Look for the disappearance of Ligand A and the appearance of the Boc-protected adduct [M+H]⁺ = Ligand + 232 Da (loss of HBr, addition of linker).
-
-
Work-up: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol 2: Boc Deprotection
Objective: Reveal the primary amine for the final coupling.
Reagents:
-
Trifluoroacetic acid (TFA)[7]
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Intermediate 1 in DCM (5–10 mL per mmol).
-
Add TFA (1:4 ratio v/v with DCM).
-
Stir at RT for 1–2 hours.
-
Work-up: Concentrate in vacuo. Co-evaporate with toluene or DCM (x3) to remove residual TFA.
-
Critical Step: Ensure all TFA is removed, as it will quench the coupling reagents in the next step. The product is now a TFA salt.
-
Protocol 3: Amide Coupling to Ligand B
Objective: Conjugate the second ligand (Carboxylic Acid) to the amine-linker.
Reagents:
-
Ligand B (Carboxylic Acid)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3–5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve Ligand B (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 mins to activate the acid.
-
Add the Amine-Linker (TFA salt) (1.0 eq) dissolved in minimal DMF.
-
Immediately add DIPEA (3–5 eq). Check pH > 8.
-
Stir at RT for 2–12 hours.
-
Purification: Isolate the final PROTAC via Preparative HPLC (Reverse Phase, C18).
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Alkylation) | Elimination of HBr (formation of vinyl ether). | Lower temperature to 40–50°C. Switch base to K₂CO₃ (milder than Cs₂CO₃ or NaH). |
| Incomplete Reaction (Step 1) | Steric hindrance on Ligand A. | Add KI (0.1 eq) to convert Alkyl-Br to highly reactive Alkyl-I in situ. |
| Linker Decomposition | Acidic hydrolysis of Boc during storage. | Verify purity of linker by ¹H NMR before use. Ensure storage is anhydrous. |
| Poor Solubility of Final PROTAC | Lipophilicity of warheads. | This linker is short (PEG2). Consider switching to a longer analog (Boc-PEG4-Br) if solubility remains poor. |
References
-
Chemical Identity & Properties: PubChem.[1] tert-Butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate (Compound CID: 22471886).[1][8] National Library of Medicine. [Link][8]
-
PROTAC Linker Design: Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[9] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]
-
Synthesis Protocol (Alkylation): Salvatore, R. N., et al. (2002).[10] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry. [Link]
Sources
- 1. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 165963-71-3|tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 5. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | 165963-71-3 [sigmaaldrich.com]
- 6. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | 165963-71-3 | Benchchem [benchchem.com]
- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. biochempeg.com [biochempeg.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Using tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate in ADC development
Application Note: Strategic Integration of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate in Next-Gen ADC Development
Executive Summary
This guide details the strategic application of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (referred to herein as Boc-PEG3-Br ) in the synthesis of Antibody-Drug Conjugates (ADCs).
As a heterobifunctional linker, Boc-PEG3-Br serves as a critical "spacer" module. It bridges hydrophobic cytotoxic payloads with monoclonal antibodies (mAbs) while imparting essential hydrophilicity via its polyethylene glycol (PEG) backbone.[1] This guide provides validated protocols for payload attachment (via alkylation), linker activation, and bioconjugation, emphasizing the PEG3 length's specific utility in balancing solubility with steric accessibility.
Molecule Profile & Strategic Utility
Chemical Structure: Boc-NH-(CH2CH2O)2-CH2CH2-Br
| Property | Specification | Strategic Implication |
| Molecular Weight | 356.25 g/mol | Low MW minimizes impact on antibody pharmacokinetics (PK). |
| Spacer Length | ~13 Å (PEG3) | "The Goldilocks Zone": Long enough to prevent payload aggregation and improve solubility; short enough to avoid steric shielding of the payload from target enzymes or receptors [1, 2]. |
| Reactive Group A | Alkyl Bromide | Electrophile: Specific for SN2 reactions with nucleophilic payloads (Phenols, Thiols, Amines). |
| Reactive Group B | Boc-Amine | Protected Nucleophile: Stable during payload coupling; deprotects to a primary amine for antibody attachment (via activation). |
| Hydrophilicity | Moderate (LogP ~1.2) | Masks hydrophobic payloads (e.g., PBD dimers, Duocarmycins), preventing ADC aggregation in plasma [3]. |
Experimental Workflow: The "Payloader" Protocol
The most common application of Boc-PEG3-Br is the alkylation of a phenolic hydroxyl group on a cytotoxic payload (e.g., Combretastatin derivatives, Duocarmycin analogs).
Phase A: Linker-Payload Synthesis (SN2 Alkylation)
Objective: Covalently attach the PEG linker to the payload via ether bond formation.
Mechanism: The reaction proceeds via an SN2 mechanism . The phenolic oxygen of the payload acts as the nucleophile, displacing the bromide leaving group.
Protocol:
-
Reagents:
-
Payload (containing phenolic -OH): 1.0 equiv.
-
Boc-PEG3-Br : 1.2 – 1.5 equiv.
-
Base: Cesium Carbonate (Cs₂CO₃): 2.0 – 3.0 equiv. (Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in organic solvents and the "cesium effect" which stabilizes the transition state).
-
Solvent: Anhydrous DMF or DMSO.
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
-
-
Procedure:
-
Dissolve the Payload in anhydrous DMF (0.1 M concentration).
-
Add Cs₂CO₃ and stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol (color change often observed).
-
Add Boc-PEG3-Br dropwise.
-
(Optional) Add KI.
-
Heat the reaction to 50–60°C under inert atmosphere (N₂ or Ar) for 4–16 hours.
-
Monitor: Check via LC-MS. Look for the disappearance of the Payload peak and the appearance of the Product mass (+356 Da minus HBr).
-
-
Work-up:
-
Dilute with EtOAc, wash with water/brine to remove DMF.
-
Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (SiO₂).
-
Critical Checkpoint (Self-Validation): The product must show a clear isotopic pattern in MS lacking the characteristic 1:1 doublet of Bromine (
Phase B: Linker Activation (Boc-Deprotection & Functionalization)
Objective: Expose the amine and convert it into a Maleimide group for Cysteine-based antibody conjugation.
Step 1: Boc-Deprotection
-
Reagent: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Condition: Stir at RT for 1–2 hours.
-
Work-up: Evaporate volatiles. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Result: Payload-PEG3-NH2 (TFA salt).
Step 2: Maleimide Activation (The Bridge)
-
Rationale: Antibodies are typically conjugated via reduced interchain cysteines. We must convert the primary amine to a maleimide.
-
Reagents:
-
Payload-PEG3-NH2 (from Step 1).
-
SMCC (Succinetidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) OR NHS-Maleimide ester.
-
Base: DIPEA (3.0 equiv).
-
-
Procedure:
-
Dissolve amine in anhydrous DMF. Add DIPEA (pH ~8).
-
Add SMCC (1.5 equiv). Stir at RT for 2–4 hours.
-
Purification: Reverse-phase HPLC (C18).
-
-
Final Construct: Payload-PEG3-Maleimide.
Visualization: Synthesis Pathway
The following diagram illustrates the complete chemical workflow, from raw materials to the final "Drug-Linker" ready for bioconjugation.
Caption: Figure 1. Step-wise synthesis of a PEG3-linked ADC Warhead using Boc-PEG3-Br as the primary spacer module.
Protocol: Antibody Conjugation (Cysteine-Maleimide)
Context: This protocol assumes you have the Payload-PEG3-Maleimide generated in Phase B.
1. Antibody Reduction:
-
Dilute mAb to 5–10 mg/mL in PBS (pH 7.4) + 1 mM EDTA.
-
Add TCEP (Tris(2-carboxyethyl)phosphine) at 2.5 molar equivalents (relative to mAb) to target partial reduction of interchain disulfides (aiming for DAR 4).
-
Incubate: 37°C for 1 hour.
2. Conjugation:
-
Cool mAb solution to 4°C.
-
Dissolve Payload-PEG3-Maleimide in DMSO (10 mM stock).
-
Add Drug-Linker to mAb at 6–8 molar equivalents (excess ensures saturation of free thiols). Keep DMSO < 10% v/v.
-
Incubate: 1 hour at 4°C.
3. Quenching & Purification:
-
Add N-Acetylcysteine (20 equiv) to quench unreacted maleimides.
-
Purify via SEC (Size Exclusion Chromatography) or desalting column (e.g., PD-10) to remove free drug.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Hydrolysis of Bromide | Ensure reagents are strictly anhydrous. Store Boc-PEG3-Br at -20°C under Argon. |
| Incomplete Substitution | Steric hindrance on Payload | Add KI (Potassium Iodide) to convert Bromide to Iodide (better leaving group). Increase Temp to 70°C. |
| ADC Aggregation | Hydrophobicity | The PEG3 spacer may be too short for extremely hydrophobic payloads. Consider switching to Boc-PEG8-Br [4]. |
| Broad DAR Distribution | Inefficient Reduction | Optimize TCEP/mAb ratio. Validate reduction via PLRP-MS (Reverse Phase MS of reduced chains). |
References
-
AxisPharm. "N-Boc-PEG-bromide Applications in Bioconjugation." AxisPharm Research Tools. Accessed October 2025.[2] [Link]
-
Lyon, R. et al. "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index." Nature Biotechnology, 2015. [Link]
Sources
Application Notes and Protocols: A Comprehensive Guide to the Boc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Boc Deprotection in PEGylation
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation. Their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules is well-established. To facilitate the precise assembly of these complex bioconjugates, functional groups on the PEG linker are often temporarily masked with protecting groups. Among the most widely used is the tert-butyloxycarbonyl (Boc) group, which provides robust protection for amine functionalities during synthesis and modification.[1][2]
The removal, or "deprotection," of the Boc group is a critical step, unveiling the reactive amine for subsequent conjugation to proteins, peptides, antibodies, or small-molecule drugs.[1] This application note provides a comprehensive guide to the Boc deprotection of PEG linkers, delving into the underlying chemical principles, offering detailed experimental protocols, and outlining methods for verifying a successful reaction.
Scientific Principles: The Chemistry of Boc Deprotection
The widespread use of the Boc protecting group stems from its stability under a variety of chemical conditions and its facile cleavage under acidic conditions.[1][3] The deprotection process is an acid-catalyzed hydrolysis of the carbamate bond.[3]
The Reaction Mechanism
The deprotection reaction proceeds through a well-understood mechanism:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3][4][5]
-
Formation of a Carbamic Acid: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing the free amine and carbon dioxide gas.[3][4][5] It is important to perform this reaction in an open or well-vented system to allow the CO2 to escape.[4]
-
Formation of the Amine Salt: In the presence of excess acid, the newly liberated amine is protonated, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride).[3][4]
The tert-butyl cation generated during the reaction can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or in some cases, polymerize.[4][6]
Potential Side Reactions
A potential issue during Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation.[7][8] Electron-rich aromatic rings, thiols, guanidines, and amidines are particularly susceptible to this side reaction.[7][8] The use of scavengers can help to suppress this unwanted alkylation.[7]
Visualizing the Boc Deprotection Mechanism
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Boc deprotection of PEG linkers using common acidic reagents. The optimal conditions may vary depending on the specific PEG linker and the presence of other acid-sensitive functional groups.[1][9]
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally effective method for Boc deprotection.[9]
Materials and Reagents:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying, optional)
-
Toluene (for co-evaporation)
-
Cold diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.[9]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20–50% (v/v).[9][10] For example, for a 20% TFA solution, add 1 mL of TFA to 4 mL of the DCM solution.[9]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[9][10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1–2 hours.[9][10]
-
Work-up:
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.[9]
-
To aid in the removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[10] The resulting product is the TFA salt of the deprotected PEG linker, which can often be used directly in subsequent reactions.[3][9][10]
-
Optional Neutralization/Isolation:
-
Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution. Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Precipitation: Alternatively, the deprotected product can be precipitated from the reaction mixture by the addition of cold diethyl ether, collected by filtration, and washed with cold diethyl ether.[9]
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides an alternative to TFA and can be advantageous in certain situations.
Materials and Reagents:
-
Boc-protected PEG linker
-
4M HCl in 1,4-dioxane
-
Methanol (MeOH) or Dichloromethane (DCM), anhydrous
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous DCM or MeOH in a round-bottom flask with a magnetic stir bar.[9]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5–10 equivalents relative to the substrate).[9]
-
Reaction: Stir the reaction mixture at room temperature for 1–4 hours.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[9]
-
Isolation: Upon completion, the product can be isolated by removing the solvent under reduced pressure. Alternatively, the hydrochloride salt of the deprotected product can be precipitated by the addition of diethyl ether, collected by filtration, and washed with cold diethyl ether.[9]
Summary of Typical Reaction Conditions
| Reagent | Solvent | Concentration | Temperature | Time | Work-up |
| TFA | DCM | 20-50% (v/v) | 0 °C to RT | 1-2 hours | Evaporation, optional neutralization or precipitation |
| 4M HCl | 1,4-Dioxane | 5-10 equivalents | RT | 1-4 hours | Evaporation or precipitation |
Experimental Workflow Diagram
Caption: General experimental workflow for Boc deprotection.
Verification of Deprotection
Confirming the complete removal of the Boc group and the integrity of the PEG linker is crucial for the success of subsequent conjugation steps. Several analytical techniques can be employed for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of the reaction. The deprotected amine is more polar than the starting Boc-protected PEG linker and will therefore have a lower Retention Factor (Rf) value on the TLC plate.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for accurately monitoring the reaction and confirming the identity of the product.[9][10] By comparing the mass spectra of the starting material and the product, the loss of the Boc group (mass = 100.12 g/mol ) can be confirmed.
Typical LC-MS Conditions:
-
LC System: A standard HPLC system with a C18 column.[10]
-
Mobile Phase A: Water with 0.1% Formic Acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]
-
Gradient: A suitable gradient from low to high organic phase concentration.
-
Detection: UV detection and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides definitive structural confirmation. The disappearance of the characteristic signal for the nine protons of the tert-butyl group, typically a singlet around 1.4 ppm, is a clear indication of successful deprotection.[11]
Conclusion
The Boc deprotection of PEG linkers is a fundamental and critical step in the synthesis of a wide range of bioconjugates. The acid-catalyzed methods described in this application note are robust and widely applicable. By understanding the underlying chemical principles, carefully following the experimental protocols, and employing appropriate analytical techniques for verification, researchers can confidently and efficiently deprotect Boc-protected PEG linkers, paving the way for successful downstream applications in drug delivery and biomedical research.
References
- BenchChem. (2025). Application Note and Protocol: Boc Deprotection of Aminooxy PEG Linkers.
- BenchChem. (2025). Application Note and Protocols: A Step-by-Step Guide to Boc Deprotection of PEG Linkers.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Master Organic Chemistry. Amine Protection and Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- BroadPharm. Boc-PEG, PEG linker, PEG reagent.
- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of Amino-PEG12-Boc.
- PMC. (2014). Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition.
- AxisPharm. Boc | Polymer PEG.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Amine Functionalization with Boc-PEG-Bromide Linkers
[1][2]
Abstract
This application note provides a rigorous technical guide for the functionalization of primary and secondary amines using tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (referred to herein as Boc-PEG2-Alk-Br ).[1][2] This reagent is a critical heterobifunctional linker employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and surface modification. While alkylation with alkyl bromides is a standard transformation, it is plagued by competing side reactions such as over-alkylation (quaternization) and elimination. This guide details an optimized Cesium Effect protocol to maximize mono-alkylation selectivity and yield, ensuring high-fidelity linker installation.
Introduction & Molecule Profile[2]
The reagent tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate combines a lipophilic, acid-labile protecting group (Boc) with a hydrophilic polyethylene glycol (PEG) spacer and an electrophilic alkyl bromide.[1][2]
Chemical Profile
| Property | Specification |
| IUPAC Name | tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate |
| Common Aliases | N-Boc-PEG2-Bromide; Boc-NH-PEG2-CH2CH2-Br |
| CAS Number | 165963-71-3 |
| Formula | |
| Molecular Weight | 312.20 g/mol |
| Electrophile | Primary Alkyl Bromide ( |
| Solubility | Soluble in DMF, DMSO, DCM, MeOH; sparingly soluble in water.[1][2][3][4] |
Strategic Utility
In drug discovery, this linker serves as a "spacer arm." The PEG units improve the water solubility of hydrophobic warheads (e.g., cereblon ligands in PROTACs) and provide the spatial flexibility required for ternary complex formation. The Boc group allows for orthogonal protection, enabling the amine to be unveiled only after the linker is attached to the target molecule.
Mechanistic Insight: The "Cesium Effect"[4]
The core reaction is a bimolecular nucleophilic substitution (
To mitigate this, we utilize the Cesium Effect . Cesium carbonate (
Reaction Pathway Diagram[2][5]
Figure 1: Reaction pathway highlighting the suppression of dialkylation via the Cesium Effect.
Experimental Protocols
Pre-Lab Planning: Solvent & Base Selection
| Variable | Recommendation | Rationale |
| Solvent | Anhydrous DMF (Preferred) or DMAc | High dielectric constant promotes |
| Base | Cesium Carbonate ( | Promotes mono-alkylation; superior solubility in DMF vs |
| Catalyst | Potassium Iodide (KI) (Optional) | Finkelstein reaction: Converts Br to I in situ, accelerating sluggish reactions (0.1 eq).[2] |
| Stoichiometry | 1.0 eq Amine : 1.1 eq Bromide | Slight excess of linker ensures completion; Cs base controls selectivity. |
Protocol A: Mono-Alkylation of Primary Amines (High Selectivity)
Use this protocol for valuable primary amines where preventing over-alkylation is critical.[1][2]
Reagents:
-
Target Amine (
equiv)[2] -
Boc-PEG2-Alk-Br (
equiv)[1][2] -
Cesium Carbonate (
) ( equiv)[2] -
Potassium Iodide (KI) (
equiv) - Add if amine is sterically hindered.[1][2] -
Solvent: Anhydrous DMF (
M concentration relative to amine).[2]
Procedure:
-
Preparation: Flame-dry a reaction vial and purge with nitrogen/argon.
-
Dissolution: Dissolve the Target Amine (1.0 eq) in anhydrous DMF.
-
Activation: Add
(1.5 eq) and KI (0.1 eq, optional). Stir at room temperature for 15 minutes to deprotonate/activate the amine. -
Addition: Add Boc-PEG2-Alk-Br (1.1 eq) dissolved in a minimal amount of DMF dropwise over 5-10 minutes.
-
Note: Slow addition keeps the concentration of electrophile low, further favoring mono-alkylation.[1]
-
-
Reaction: Heat the mixture to 60°C and stir for 4–16 hours.
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[2] The Boc group makes the product lipophilic enough for standard silica columns.
Protocol B: Alkylation of Secondary Amines
Secondary amines cannot over-alkylate to form a neutral species (they form quaternary salts, which are energetically disfavored compared to tertiary amines). Therefore, conditions can be more aggressive.
Reagents:
-
Target Secondary Amine (
equiv) -
Boc-PEG2-Alk-Br (
equiv)[1][2] -
Potassium Carbonate (
) ( equiv) OR DIPEA ( equiv)[2] -
Solvent: Acetonitrile (MeCN) or DMF.[2]
Procedure:
-
Dissolve Secondary Amine in MeCN or DMF.[2]
-
Add
(3.0 eq).[2] -
Heat to 70–80°C (Reflux if using MeCN) for 12–24 hours.
-
Tip: Secondary amines are more sterically hindered.[2] If conversion is low after 12h, add 0.2 eq NaI and increase temp to 90°C (if using DMF).
-
-
Standard aqueous workup as described in Protocol A.
Protocol C: Boc Deprotection (Post-Conjugation)
Once the linker is attached, the Boc group is removed to reveal the primary amine for further conjugation.
Reagents:
Procedure:
-
Dissolve the purified Boc-protected intermediate in DCM (
M).[2] -
Add TFA to a final concentration of 20–50% v/v (e.g., 1:1 or 1:4 TFA:DCM).
-
Stir at Room Temperature for 1–2 hours.
-
Evaporation: Remove volatiles under reduced pressure.
-
Neutralization: The product is a TFA salt. For the next reaction, neutralize in situ with DIPEA or TEA.
Decision Tree for Optimization
Figure 2: Decision logic for selecting the appropriate alkylation conditions.
Analytical Validation (QC)
To ensure the protocol was successful, verify the following spectral features:
-
1H NMR (CDCl3):
-
LC-MS:
References
-
Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry.
-
Duan, J., et al. (2016).[2] Synthesis of Nitrogen-Containing Heterocycles via N-Alkylation. Tetrahedron Letters.
-
PubChem Compound Summary. (2023). tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate. National Center for Biotechnology Information.[2]
-
BroadPharm. (n.d.).[2] Pegylation Protocols and Reagent Guides.
-
ThermoFisher Scientific. (n.d.).[2] Crosslinking Technical Handbook.
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with alkyl bromides and cesium salts.
Sources
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Labeling antibodies with tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate derivatives
This Application Note provides a comprehensive technical guide for utilizing tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (also known as N-Boc-PEG3-Bromide ) in antibody conjugation.
This molecule is a high-value heterobifunctional linker precursor . It is rarely used to label antibodies directly in its native form. Instead, it serves as a critical scaffold to construct Antibody-Drug Conjugates (ADCs) , PROTAC-Antibody conjugates , or fluorescent probes . Its structure features a protective group (Boc) and a reactive handle (Alkyl Bromide), separated by a hydrophilic PEG spacer to prevent aggregation.
Introduction & Mechanism
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate acts as a molecular bridge. Its primary utility lies in its asymmetry, allowing researchers to attach a functional payload (drug, dye, chelator) to one end and an antibody-reactive group to the other in a controlled, sequential manner.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
-
Boc (tert-Butyloxycarbonyl): Protects the amine terminus. It is stable under basic conditions (nucleophilic substitution) but cleaved by acid (TFA/HCl) to reveal a primary amine (-NH₂).
-
PEG3 Spacer: The tri-ethylene glycol chain improves water solubility of hydrophobic payloads and reduces antibody aggregation, a common failure point in ADC development.
-
Alkyl Bromide (Br): A good leaving group for nucleophilic substitution (
) reactions. It reacts efficiently with thiols, phenoxides, or secondary amines on small molecule payloads.
The "Derivative" Strategy
Direct reaction of the alkyl bromide with an antibody is inefficient and non-specific. Therefore, the standard workflow involves converting this molecule into an Active Labeling Derivative before antibody exposure.
The Professional Workflow:
-
Payload Coupling: React the Br-end with your target molecule (Drug/Dye).
-
Activation: Deprotect the Boc-end and convert the amine to a Maleimide (for Cysteine conjugation) or NHS Ester (for Lysine conjugation).
-
Conjugation: Label the antibody.
Experimental Workflow Visualization
The following diagram illustrates the conversion of the precursor into a Maleimide-activated derivative for site-specific antibody labeling.
Caption: Workflow converting N-Boc-PEG3-Br into a Maleimide-activated derivative for cysteine-based antibody conjugation.
Detailed Protocol
Phase 1: Synthesis of the Active Derivative
Goal: Attach the payload to the linker and convert the protected amine into a maleimide group for specific conjugation.
Step 1.1: Payload Attachment (Nucleophilic Substitution)
-
Reagents: N-Boc-PEG3-Br, Target Payload (e.g., a drug with a phenolic -OH or secondary amine), Potassium Carbonate (
), DMF (anhydrous). -
Procedure:
-
Dissolve the Payload (1.0 eq) in anhydrous DMF.
-
Add
(3.0 eq) and stir for 15 min to deprotonate the nucleophile. -
Add N-Boc-PEG3-Br (1.2 eq) dropwise.
-
Heat to 60°C for 4–16 hours (monitor by TLC/LC-MS).
-
Purification: Dilute with water, extract with Ethyl Acetate, and purify via silica flash chromatography.
-
Product: Boc-PEG3-Payload.
-
Step 1.2: Boc Deprotection
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-PEG3-Payload in DCM (10 mL/g).
-
Add TFA (20% v/v final concentration).
-
Stir at Room Temperature (RT) for 1–2 hours.
-
Evaporate solvent/TFA under reduced pressure. Co-evaporate with toluene to remove residual acid.
-
Product: NH₂-PEG3-Payload (TFA salt).
-
Step 1.3: Maleimide Activation (Heterobifunctional Conversion)
-
Reagents: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or similar NHS-Maleimide crosslinker, DIPEA (base).
-
Procedure:
-
Dissolve NH₂-PEG3-Payload in dry DMF.
-
Add DIPEA (3–5 eq) to neutralize the TFA salt.
-
Add SMCC (1.5 eq). Stir at RT for 2–4 hours.[1]
-
Purification: HPLC is recommended here to remove excess SMCC and hydrolysis byproducts.
-
Result: Maleimide-PEG3-Payload (Ready for Antibody).
-
Phase 2: Antibody Conjugation Protocol
Goal: Conjugate the Maleimide-PEG3-Payload to the antibody via reduced interchain cysteines. This method yields a defined Drug-to-Antibody Ratio (DAR) of 2–4.
Reagents
-
Antibody: Monoclonal IgG (1–5 mg/mL in PBS, pH 7.4).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.
-
Derivative: Maleimide-PEG3-Payload (from Phase 1, dissolved in DMSO).
-
Buffer: PBS + 1mM EDTA (to prevent metal-catalyzed oxidation).
Step-by-Step Methodology
-
Antibody Reduction:
-
Add TCEP (2.5 to 3.0 molar equivalents per antibody) to the antibody solution.
-
Note: This targets the interchain disulfides without breaking the heavy-light chain association if controlled carefully.
-
Incubate at 37°C for 90 minutes.
-
Critical: Do not purify TCEP away if using maleimide immediately (TCEP does not react with maleimides; DTT does).
-
-
Conjugation Reaction:
-
Cool the reduced antibody to RT.
-
Add the Maleimide-PEG3-Payload (5–8 molar equivalents per antibody) slowly while vortexing.
-
Ensure final DMSO concentration is <10% to prevent denaturation.
-
Incubate for 1 hour at RT or overnight at 4°C.
-
-
Quenching:
-
Add N-Acetylcysteine (20 eq) to quench unreacted maleimide groups. Incubate for 15 min.
-
-
Purification:
-
Remove excess small molecules using a Desalting Column (e.g., PD-10, Zeba Spin) or Dialysis (20kDa MWCO) against PBS.
-
Data Analysis & Quality Control
Summarize your conjugation results using the following parameters:
| QC Parameter | Method | Acceptance Criteria |
| Concentration | A280 (Nanodrop) | > 0.5 mg/mL |
| Degree of Labeling (DAR) | HABA (if Biotin) or UV-Vis (if Dye) | Target: 2.0 – 4.0 |
| Purity (Free Drug) | HPLC-SEC | < 1% Free Payload |
| Aggregation | SEC-MALS | < 5% Aggregates |
| Integrity | SDS-PAGE (Reducing vs Non-Reducing) | Shifts in MW corresponding to heavy/light chains |
Troubleshooting Guide
-
Issue: Low Conjugation Efficiency.
-
Cause: Hydrolysis of the Maleimide group or insufficient antibody reduction.
-
Solution: Use fresh Maleimide-derivative. Verify TCEP activity. Ensure pH is 7.0–7.5 (Maleimides hydrolyze > pH 8.0).
-
-
Issue: Antibody Precipitation.
-
Cause: Payload is too hydrophobic.
-
Solution: The PEG3 spacer helps, but if the payload is very lipophilic, ensure DMSO is added slowly. Lower the DAR target.
-
-
Issue: No reaction at "Br" step (Phase 1).
-
Cause: Nucleophile is too weak or steric hindrance.
-
Solution: Switch to Cesium Carbonate (
) or add Potassium Iodide (KI) as a catalyst (Finkelstein reaction in situ).
-
References
- Bioconjugate Techniques (3rd Edition). Hermanson, G. T. (2013). Academic Press. (The definitive guide on maleimide and NHS chemistry).
-
PubChem Compound Summary for CID 22471886 (tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate) . National Center for Biotechnology Information. Available at: [Link][2]
-
Thiol-Maleimide Conjugation Protocol . Creative Diagnostics. Available at: [Link]
Sources
Application Note: Precision Engineering of Hydrogels via Bifunctional PEG Derivatives
Abstract
This guide details the fabrication of defined hydrogel networks using bifunctional Poly(ethylene glycol) (PEG) derivatives.[1][2][3] Unlike chaotic chain-growth polymerizations (e.g., PEG-diacrylate photopolymerization), systems utilizing bifunctional PEG crosslinkers via step-growth mechanisms (specifically Michael-type addition) yield networks with superior homogeneity, defined mesh sizes, and high reproducibility. This protocol focuses on the gold-standard Thiol-Maleimide reaction, widely adopted for cell encapsulation and drug delivery due to its specificity and physiological compatibility.
Part 1: Chemistry & Mechanism[4][5][6]
The Topology of Gelation
A critical misconception in hydrogel design is that mixing two bifunctional polymers will form a gel. It will not; it will form long linear chains. According to the Flory-Stockmayer theory , the formation of an infinite network (gelation) requires an average functionality (
Therefore, "Hydrogel formation using bifunctional PEG" implies a specific topology:
-
The Backbone: A multi-arm PEG (4-arm or 8-arm) providing the branching point (
). -
The Crosslinker: A linear bifunctional PEG or peptide (
).
The Step-Growth Advantage
We utilize Michael-type addition , where a nucleophile (Thiol, -SH) attacks an electron-deficient alkene (Maleimide). This is a step-growth process.[4][5][6]
-
Chain-Growth (Acrylates): Random initiation points, heterogeneous kinetic chains, high structural defects.
-
Step-Growth (Thiol-Mal): Reaction occurs only between distinct functional groups A and B. If stoichiometry is 1:1, the network structure is dictated purely by the geometry of the precursors, resulting in a near-ideal mesh.
Figure 1: Mechanism of step-growth network formation via Thiol-Maleimide addition.
Part 2: Critical Design Parameters
Stoichiometry (The r-ratio)
The mechanical properties of step-growth gels are highly sensitive to the stoichiometric ratio (
-
Ideal Case (
): Maximum crosslinking density, highest stiffness. -
Real-World Optimization (
or ): Often, a slight excess of one component is used to account for potential hydrolysis of maleimide groups prior to mixing or to leave residual groups for post-functionalization.
pH and Kinetics
The reaction rate is governed by the pKa of the thiol (typically ~8.3 for alkyl thiols).
-
pH > 7.5: Reaction is too fast (< 10 seconds). Causes heterogeneity because gelation occurs before mixing is complete.
-
pH 6.0 - 6.5: Recommended. Reaction slows to 1-5 minutes, allowing thorough mixing and pipetting before the gel sets.
Part 3: Protocol – In Situ Hydrogel Formation
Objective: Create a 5% (w/v) PEG hydrogel using 4-arm PEG-Maleimide (20 kDa) and Linear PEG-Dithiol (2 kDa).
Materials
-
Polymer A: 4-arm PEG-Maleimide (MW: 20,000 Da).
-
Crosslinker B: Linear PEG-Dithiol (MW: 2,000 Da).
-
Buffer: PBS adjusted to pH 6.0 (Critical for handling time).
-
Equipment: P200 pipettes, vortexer, cut-tip pipettes (for viscous solutions).
Experimental Workflow
Figure 2: Step-by-step workflow for in situ hydrogel casting.
Step-by-Step Procedure
-
Stoichiometric Calculation (The "Trustworthiness" Check):
-
Target: 100 µL final gel volume at 5% w/v.
-
Total Polymer Mass = 5 mg.
-
Calculate Molar Ratio (
thiol:maleimide). -
Note: Since MW of 4-arm (20k) is 10x that of crosslinker (2k), and 4-arm has 2x the functional groups per mole (4 vs 2), the mass ratio is roughly 5:1 (PEG-Mal : PEG-SH). Do not assume 1:1 mass ratio.
-
-
Precursor Solubilization:
-
Dissolve PEG-Maleimide in pH 6.0 PBS at 10% w/v (Solution A).
-
Dissolve PEG-Dithiol in pH 6.0 PBS at the calculated stoichiometric concentration (Solution B).
-
Expert Tip: Keep solutions on ice to further slow kinetics during prep.
-
-
Mixing & Casting:
-
Pipette 50 µL of Solution A into a microtube.
-
Add 50 µL of Solution B.
-
Vortex immediately for 3 seconds. (Do not pipette up and down; it creates bubbles).
-
Quickly transfer to the mold (e.g., 96-well plate or rheometer plate).
-
-
Gelation:
-
Allow to sit undisturbed at room temperature for 5 minutes.
-
Transfer to 37°C incubator for 20 minutes to drive reaction to completion.
-
Part 4: Characterization & Quality Control
To validate the hydrogel, you must quantify its mechanical integrity and swelling behavior.[7]
Data Presentation: Expected Properties
| Parameter | Method | Expected Outcome (5% w/v, 20k/2k) | Troubleshooting (If deviating) |
| Gel Point | Vial Tilt Test | No flow after < 5 mins | Check pH. If pH < 5.5, reaction stalls. |
| Storage Modulus (G') | Rheology (Time Sweep) | 1.5 - 3.0 kPa | Low G' = Oxidized thiols or hydrolysis of maleimide. |
| Swelling Ratio (Q) | Mass (Wet/Dry) | ~20 - 30 | High Q = Low crosslinking density (defect formation). |
| Sol Fraction | Mass Loss | < 5% | High Sol Fraction = Stoichiometric error. |
Validation Protocol: Rheology
-
Use a parallel plate geometry (8mm or 20mm).
-
Time Sweep: 1% Strain, 1 Hz Frequency.
-
Deposit 40µL of mixed precursor immediately onto the bottom plate.
-
Lower top plate and seal with mineral oil (prevent evaporation).
-
Success Criteria: G' should plateau within 15-30 minutes and be > 100x higher than G''.
Part 5: Troubleshooting & Expert Insights
Problem: The gel is forming too fast to pipette.
-
Cause: pH is too high (> 7.0) or concentration is too high.
-
Solution: Lower buffer pH to 5.5 - 6.0. The Thiol-Maleimide reaction is extremely pH sensitive. Reducing pH by 1 unit can slow reaction by 10x.
Problem: The gel is "mushy" or sticky.
-
Cause: Oxidized thiols (disulfides formed before mixing).
-
Solution: Always use fresh DTT or TCEP to reduce commercial PEG-thiol stocks if they are old, or purchase fresh high-quality reagents. Degas buffers to remove dissolved oxygen.
Problem: Cells encapsulated are dying.
-
Cause: Localized acidity or osmotic shock.
-
Solution: While we mix at pH 6.0 for kinetics, ensure the final buffering capacity is sufficient to equilibrate to pH 7.4 rapidly upon addition of cell culture media.
References
-
Lutolf, M. P., & Hubbell, J. A. (2003). Synthesis and physicochemical characterization of end-linked poly(ethylene glycol)-co-peptide hydrogels formed by Michael-type addition. Biomacromolecules. [Link]
-
Phelps, E. A., et al. (2012). Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and delivery. Advanced Materials. [Link]
-
Malkoch, M., et al. (2006). Structurally Diverse Dendritic Libraries: A Highly Efficient Functionalization Approach using Click Chemistry. Macromolecules. [Link][9]
-
Darling, N. J., et al. (2016). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomaterials. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic biodegradable microporous hydrogels for in vitro 3D culture of functional human bone cell networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 5. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS: 165963-71-3).[1] This bifunctional linker, featuring a hydrophilic PEG spacer, a terminal bromide for nucleophilic substitution, and a Boc-protected amine, is a critical building block in bioconjugation, PEGylation, and the development of advanced therapeutic modalities like PROTACs and Antibody-Drug Conjugates (ADCs).[2]
This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during its multi-step synthesis. We will address common failure points in a question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Overall Synthetic Pathway
The synthesis is typically a two-step process starting from 2-(2-(2-aminoethoxy)ethoxy)ethanol. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the terminal hydroxyl group.
Caption: Troubleshooting flowchart for the Boc protection step.
Optimized Experimental Protocol (Boc Protection):
-
Dissolution: Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 eq) in a suitable solvent system. A mixture of THF and water (e.g., 1:1 v/v) is often effective at ensuring solubility.
-
Basification: Add sodium hydroxide (NaOH, 1.5 eq) and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF. Add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, which can often be used in the next step without further purification.
| Parameter | Recommendation | Rationale |
| (Boc)₂O Stoichiometry | 1.1 - 1.5 eq | Drives reaction to completion. |
| Solvent | THF/Water, Methanol, Dioxane | Ensures complete solubility of the polar starting material. [3] |
| Base | NaOH, NaHCO₃, TEA | A strong enough base is needed to deprotonate the amine. [4][3] |
| Temperature | 0 °C to 55 °C | Initial cooling controls exotherm, warming/heating increases reaction rate. [3] |
| Reaction Time | 12 - 24 hours | Allows the reaction to proceed to completion. |
Part 2: The Bromination Step
Q2: The conversion of my Boc-protected alcohol to the final bromide is inefficient, with significant side products observed. Why is this step so challenging?
A2: This is the most critical and error-prone step in the synthesis. The primary challenge is the chemical incompatibility between the desired reaction (hydroxyl to bromide substitution) and the nature of the Boc protecting group.
Causality Analysis: The Boc Group's Achilles' Heel
The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. [5][6]It is readily cleaved under acidic conditions via a mechanism that generates a stable tert-butyl cation. [7][8]Many standard bromination methods for alcohols either are strongly acidic or generate acidic byproducts, creating a fundamental conflict.
Caption: Competing reaction pathways during bromination.
Comparison of Bromination Reagents:
| Reagent(s) | Conditions | Pros | Cons |
| HBr / NaBr + H₂SO₄ | Strongly acidic | Inexpensive, powerful | High risk of Boc deprotection. [9][10] |
| Phosphorus tribromide (PBr₃) | Neutral to slightly acidic | Effective for primary alcohols | Can generate HBr as a byproduct; requires careful temperature control. |
| Carbon tetrabromide (CBr₄) + Triphenylphosphine (PPh₃) | Neutral (Appel Reaction) | Mild conditions, highly effective | Stoichiometric triphenylphosphine oxide byproduct can complicate purification. |
| N-Bromosuccinimide (NBS) + PPh₃ | Neutral | Milder than CBr₄ | Can have side reactions if the substrate has other sensitive sites. [11] |
| Mitsunobu Reaction (DEAD/DIAD, PPh₃, ZnBr₂) | Neutral | Mild, controlled | Complex, costly reagents; difficult purification of byproducts. [12][13] |
Recommended Protocol (Appel Reaction):
The Appel reaction is often the most reliable method as it proceeds under neutral conditions, preserving the Boc group.
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the Boc-protected alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve triphenylphosphine (PPh₃, 1.5 eq) in anhydrous DCM and add it portion-wise to the cooled solution. Note: The reaction is often exothermic.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC (staining with potassium permanganate can help visualize the product).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to isolate the pure product.
Part 3: Purification and Analysis
Q3: My purification by column chromatography is not giving a clean product. How can I improve the separation?
A3: Effective purification hinges on understanding the nature of the likely impurities.
-
Triphenylphosphine oxide (from Appel/Mitsunobu): This is a common, polar byproduct. To improve separation, you can sometimes precipitate much of it by concentrating the crude mixture and triturating with a non-polar solvent like diethyl ether or a hexanes/ether mixture before chromatography.
-
Unreacted Starting Alcohol: The starting alcohol is more polar than the product bromide. If it's a major contaminant, the reaction did not go to completion. Re-subjecting the crude material to the reaction conditions may be an option.
-
Deprotected Product (H₂N-PEG-Br): If acidic conditions were used, this amine-containing byproduct will be very polar and may streak on the silica gel column. An acidic wash (e.g., 1M HCl) during the workup can remove it by protonating it and moving it to the aqueous layer. Caution: This risks deprotecting more of your desired product if contact time is long.
For column chromatography, use a shallow gradient and collect small fractions. The product has an intermediate polarity, typically with an Rf of ~0.4-0.5 in 30-40% Ethyl Acetate/Hexanes.
Q4: How do I confirm the identity of my intermediate and final product?
A4: Standard spectroscopic methods are essential.
-
¹H NMR:
-
Boc-Protected Alcohol (Intermediate): Look for the large singlet around 1.4 ppm (9H, t-butyl group), and the characteristic PEG signals between 3.5-3.8 ppm. A broad signal for the terminal -OH is also expected.
-
Final Bromide Product: The key change is the downfield shift of the terminal methylene protons (-CH₂-OH to -CH₂-Br). The triplet around 3.7 ppm (for the -CH₂-OH) will shift to a triplet around 3.4-3.5 ppm and couple to the adjacent methylene group. The -OH peak will disappear.
-
-
LC-MS: This is the best tool for confirming the mass of your product and assessing purity. Check for the expected molecular ion peak [M+H]⁺ or [M+Na]⁺.
References
- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Chemtips. Reactions that Work: Boc Protection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents. Synthesis method of tert-butyl 2-(methylamino)
-
Royal Society of Chemistry. Selective Boc-Protection and Bromination of Pyrazoles. [Link]
-
American Elements. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate. [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
PubChem, National Institutes of Health. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. [Link]
-
PubChem, National Institutes of Health. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate. [Link]
-
Chemguide. replacing the -oh group in alcohols by a halogen. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
YouTube. Alcohols to Alkyl Bromides, Part 1. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?[Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
Sources
- 1. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | 165963-71-3 | Benchchem [benchchem.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Boc Deprotection of PEG Linkers
Subject: Troubleshooting Side Reactions & Optimization of Acidic Cleavage
Executive Summary & Context
Why this matters: In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, Polyethylene Glycol (PEG) linkers are critical for modulating solubility and pharmacokinetics.[1] While the removal of the tert-butyloxycarbonyl (Boc) group is a standard procedure in organic synthesis, applying it to PEGylated systems introduces unique challenges.
Unlike small molecules, PEG linkers possess amphiphilic properties and can trap reactive intermediates. The primary failure mode in this reaction is not the deprotection itself, but the scavenging of the generated tert-butyl cation . Failure to manage this reactive species leads to irreversible alkylation of the payload or the linker itself, compromising the integrity of high-value conjugates.
The Mechanism & The "Villain"
To troubleshoot effectively, you must visualize the enemy. The acidolytic cleavage of Boc releases a
Visualizing the Pathway
Figure 1: The fate of the tert-butyl cation.[1][4][5] Without scavengers (Green path), the cation follows the Black path, permanently damaging the molecule.
Troubleshooting Modules
Module A: The Alkylation Trap (Mass Spec +56 Da)
Symptom: LC-MS shows the desired product mass, but also peaks corresponding to
Corrective Action: You must employ a "Scavenger Cocktail." Pure TFA is insufficient for complex linkers.
| Scavenger | Target Species | Recommended Conc. | Note |
| Triisopropylsilane (TIPS) | Carbocations | 2.5% - 5.0% | The "Gold Standard" for quenching |
| Water | Carbocations | 2.5% | Essential. Hydrolyzes the cation to |
| Thioanisole | Carbocations | 5.0% | Critical if Methionine (Met) or Cys is present. Accelerates removal of Pbf/Pmc groups if used in SPPS. |
| 1,2-Ethanedithiol (EDT) | Carbocations | 2.5% | Warning: Stench. Use only if Trp/Met are present and other scavengers fail. |
The "Universal" Cocktail (Reagent K derivative):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)[7]
-
TIPS (2.5%)
Module B: Linker Degradation (Esters & Backbones)
Symptom: Loss of product mass; appearance of PEG fragments; loss of ester-linked payloads. Cause:
-
Acidic Hydrolysis: If your linker contains esters (e.g., PEG-succinate), strong acid + water will hydrolyze the ester, severing the payload.
-
Oxidative Cleavage: Old PEG reagents often contain peroxides. Combined with acid, this can cleave the PEG ether backbone.[8]
Corrective Action:
-
For Ester-Containing Linkers: Do NOT use water in the deprotection cocktail. Switch to HCl in Dioxane (anhydrous) or use Trimethylsilyl trifluoromethanesulfonate (TMSOTf) for milder cleavage.
-
For PEG Stability: Always use fresh, high-purity TFA. Store PEG reagents under Argon. If fragmentation is observed, add a radical inhibitor (e.g., BHT) or ensure strict oxygen-free conditions.
Module C: The "Gummy Oil" Workup
Symptom: After deprotection, adding ether results in a sticky oil that traps impurities, rather than a nice powder. Cause: PEG is amphiphilic. TFA salts of PEG-amines are often hygroscopic oils.
Corrective Action:
-
Evaporation is Key: Remove all TFA via rotary evaporation or nitrogen blow-down before precipitation. Residual TFA solubilizes the PEG in ether.
-
Cold Ether: Use diethyl ether or MTBE pre-chilled to -20°C.
-
Trituration: If an oil forms, decant the ether, add fresh ether, and sonicate/scratch the flask. This mechanical stress often induces crystallization.
Master Protocol: Optimized Solution-Phase Deprotection
Application: General Boc removal for PEG-Linkers (MW 1kDa - 20kDa).
Reagents:
-
Trifluoroacetic Acid (TFA), HPLC Grade (fresh).
-
Dichloromethane (DCM), Anhydrous.[3]
-
Triisopropylsilane (TIPS).
-
Water (Milli-Q).
Step-by-Step Workflow:
-
Preparation: Dissolve Boc-PEG-Linker in DCM (concentration ~0.1 M).[7]
-
Why? DCM solubilizes the PEG and moderates the exotherm of acid addition.
-
-
Cocktail Addition: Add the Scavenger Cocktail.
-
Standard: TFA:TIPS:H2O (95:2.5:2.5).[9]
-
Ratio: Add this mixture to the DCM solution such that the final ratio is 1:1 (DCM : Acid Cocktail) .
-
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Monitor: Check by TLC (ninhydrin stain) or LC-MS. Do not over-react; prolonged exposure increases backbone degradation risk.
-
-
Quenching & Workup:
-
Step A: Evaporate volatiles under reduced pressure (keep bath < 30°C). Co-evaporate with Toluene or DCM (2x) to chase off trace TFA.
-
Step B: Redissolve the oily residue in a minimal amount of DCM (1-2 mL).
-
Step C: Dropwise addition into cold Diethyl Ether (Et2O) or MTBE (20x volume excess) with vigorous stirring.
-
-
Isolation: Centrifuge (4000 rpm, 5 min, 4°C). Decant supernatant. Dry pellet under high vacuum.
Decision Tree: Troubleshooting Logic
Figure 2: Rapid diagnostic logic for common Boc-PEG deprotection failures.
Frequently Asked Questions (FAQ)
Q: Can I use HCl in Dioxane instead of TFA? A: Yes, and it is preferred if your linker contains acid-sensitive esters. However, HCl/Dioxane does not scavenge cations effectively on its own. You must still add a scavenger (like TIPS or Dimethyl sulfide) if your molecule has nucleophilic residues.
Q: My PEG-amine product is brown/yellow after deprotection. Is it ruined? A: Not necessarily. This discoloration is often due to trace polymerization of the scavengers (especially thioanisole or phenol) or oxidation. If the LC-MS and NMR are clean, the color can often be removed by a carbon filtration step or simply ignored if it doesn't interfere with conjugation.
Q: Why do I see "+44 Da" peaks? A: This is likely not a side reaction but a carbamate artifact. Sometimes the amine reacts with atmospheric CO2 to form a carbamic acid salt. This usually dissociates upon acidification or during the next coupling step.
References
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[10][11] International Journal of Peptide and Protein Research.[9] Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][6][8][12] Chemical Reviews. (Comprehensive review on deprotection mechanisms and side reactions). Link
-
BenchChem Technical Support. (2025). "Challenges in Acidic Boc Deprotection of PEGylated Compounds." Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
-
BroadPharm. "Boc-PEG Linkers and Deprotection Guides." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling Boc-NH-PEG2-Br
Welcome to the technical support center for the effective utilization of Boc-NH-PEG2-Br. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing coupling reactions and troubleshooting common challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing well-defined conjugates.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive about working with Boc-NH-PEG2-Br.
Q1: What is the primary application of Boc-NH-PEG2-Br?
Boc-NH-PEG2-Br is a heterobifunctional linker. It features a Boc-protected amine at one end and a reactive bromide at the other, separated by a short, hydrophilic diethylene glycol (PEG2) spacer. The terminal primary bromide is a good leaving group, making it susceptible to nucleophilic substitution.[1][2] This allows for the covalent attachment of the PEG linker to a variety of nucleophiles. The Boc protecting group provides a stable handle that can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.[3][4][5]
Q2: Which nucleophiles can be coupled with Boc-NH-PEG2-Br?
The bromide moiety readily undergoes substitution reactions with a range of nucleophiles.[6] The most common applications involve:
-
Thiols (e.g., from cysteine residues in proteins or peptides): Thiolates are excellent nucleophiles and react efficiently with the bromide to form a stable thioether bond.[6]
-
Amines (e.g., primary or secondary amines on small molecules or biomolecules): While less nucleophilic than thiolates, amines can effectively displace the bromide, especially at elevated temperatures or with the use of a suitable base.
-
Phenols and Alcohols: These can also act as nucleophiles, though they generally require stronger basic conditions to deprotonate the hydroxyl group and enhance its nucleophilicity.
Q3: What are the recommended starting conditions for a typical coupling reaction with a thiol-containing substrate?
For coupling to a cysteine residue on a peptide or protein, a pH range of 7.5 to 8.5 is generally recommended.[7] At this pH, the thiol group is significantly deprotonated to the more nucleophilic thiolate anion, which accelerates the reaction. This pH range also helps to minimize side reactions with other nucleophilic amino acid residues like lysine and histidine.[7] A common starting point is to use a 10-20 fold molar excess of the Boc-NH-PEG2-Br reagent relative to the thiol-containing substrate.[7]
Q4: How should I store and handle Boc-NH-PEG2-Br?
It is recommended to store Boc-NH-PEG2-Br at -20°C and protect it from moisture.[1][7] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the bromide. For creating stock solutions, use anhydrous solvents like DMSO or DMF and use them immediately.[7]
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section addresses specific issues you might face during your experiments with Boc-NH-PEG2-Br and provides actionable solutions.
Issue 1: Low or No Product Formation
Symptom: LC-MS or TLC analysis shows primarily unreacted starting materials.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Nucleophilicity | The nucleophile may not be sufficiently reactive under the chosen conditions. For thiols, the pH might be too low, preventing the formation of the more reactive thiolate. For amines or alcohols, a base might be necessary to deprotonate the nucleophile. | • For thiols, ensure the pH is between 7.5 and 8.5.[7] • For amines or alcohols, consider adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). • Increase the reaction temperature in increments of 10°C. |
| Hydrolysis of Boc-NH-PEG2-Br | The bromide can be hydrolyzed by water, especially at elevated temperatures or over long reaction times. This is more likely if the reagent was improperly stored or if aqueous buffers are used for extended periods.[7] | • Use anhydrous solvents where possible. • Prepare fresh stock solutions of the reagent. • Minimize reaction time by optimizing other parameters. |
| Steric Hindrance | The nucleophilic site on your substrate may be sterically hindered, preventing the approach of the PEG linker. | • Increase the reaction time. • Increase the molar excess of Boc-NH-PEG2-Br. • Consider gentle heating to overcome the activation energy barrier. |
| Poor Solubility | One or more of the reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | • Choose a solvent system in which all reactants are soluble. Common choices include DMF, DMSO, and DCM.[2] • Consider using a co-solvent system. |
Issue 2: Presence of Multiple Products (Heterogeneity)
Symptom: LC-MS or HPLC analysis shows multiple product peaks with different masses or retention times.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Over-alkylation | The reaction conditions are promoting off-target reactions with other nucleophilic sites on your substrate, such as lysine or histidine residues.[7] This is more common at higher pH and with a large excess of the PEG linker. | • Lower the pH of the reaction buffer to below 8.5.[7] • Reduce the molar excess of the Boc-NH-PEG2-Br reagent.[7] • Decrease the reaction time and/or temperature.[7] |
| Di-PEGylation | If your substrate has multiple nucleophilic sites, you may be getting a mixture of mono-, di-, and multi-PEGylated products. | • Carefully control the stoichiometry of the PEG linker. • Consider using a protecting group strategy on your substrate to block unwanted reactive sites. |
| Side Reactions of the Boc Group | While generally stable, prolonged exposure to harsh conditions could potentially lead to side reactions, although this is less common during the coupling step. | • Ensure your reaction conditions are not inadvertently acidic. |
Issue 3: Difficulty in Product Purification
Symptom: Co-elution of the product with starting materials or byproducts during chromatography.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Product and Starting Materials | The addition of the Boc-NH-PEG2- moiety may not significantly alter the polarity of your starting material, making separation by normal-phase or reversed-phase chromatography challenging. | • Size Exclusion Chromatography (SEC): This is often effective for separating PEGylated products from unreacted starting materials, especially when there is a significant size difference.[] • Ion-Exchange Chromatography (IEX): If your molecule has charged groups, IEX can be a powerful tool for purification.[][9] • Alternative Solvent Systems: For column chromatography, consider systems like chloroform/methanol or DCM/methanol, which can improve the separation of PEG-containing compounds.[10] Adding a small amount of aqueous ammonia for basic compounds or formic acid for acidic compounds can also help.[10] |
| Streaking on TLC and Column | PEGylated compounds are known to sometimes streak on silica gel, leading to poor separation.[10] | • Use a more polar eluent system. • Consider a different stationary phase, such as alumina or C18-functionalized silica for reversed-phase chromatography. |
| Formation of Emulsions during Work-up | The amphipathic nature of PEGylated compounds can lead to the formation of stable emulsions during aqueous work-up procedures. | • Add a saturated solution of NaCl to the aqueous layer to "salt out" the organic product. • Centrifuge the mixture to break the emulsion. • Filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: General Procedure for Coupling Boc-NH-PEG2-Br to a Thiol-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer (e.g., 50 mM HEPES or Phosphate buffer, pH 7.5-8.5).[7] If the peptide contains disulfide bonds that need to be reduced, treat with a reducing agent like DTT or TCEP and subsequently remove the excess reducing agent using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve Boc-NH-PEG2-Br in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[7]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Boc-NH-PEG2-Br solution to the peptide solution.[7]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Monitoring: Monitor the reaction progress by LC-MS or HPLC to check for the consumption of the starting material and the formation of the desired product.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as 2-mercaptoethanol or DTT can be added to react with any excess Boc-NH-PEG2-Br.[7]
-
Purification: Purify the crude product using an appropriate chromatographic technique such as reversed-phase HPLC or size-exclusion chromatography.
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the purified Boc-protected PEG conjugate in anhydrous dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[11] If your substrate contains acid-sensitive residues, consider adding a scavenger like triisopropylsilane (TIS).[11]
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.[11]
-
Work-up: Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or purified further.[11]
Visualizing the Process
Troubleshooting Workflow
Caption: A general workflow for troubleshooting common issues.
Potential Side Reactions
Caption: Common side reactions with Boc-NH-PEG2-Br.
References
- BenchChem. (2025). Common side reactions with Bromoacetamido-PEG8-Boc and how to avoid them. BenchChem Technical Support.
- Taylor & Francis Online. (2011). PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions.
- BroadPharm. (n.d.). Boc.
- BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection for PEG Linkers. BenchChem Technical Support.
- Precise PEG. (n.d.). Bromo PEG | Halide Functional PEGs for Conjugation.
- BenchChem. (2025). Stability issues with t-Boc-N-amido-PEG10-Br under different conditions. BenchChem Technical Support.
- BroadPharm. (n.d.). Boc-PEG, PEG linker, PEG reagent.
- BioPharm International. (2005).
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- Reddit. (2022). Chromatography of PEG containing compounds. r/Chempros.
- BroadPharm. (n.d.). Br-PEG10-C2-NHBoc.
- BenchChem. (2025). The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Br-PEG10-C2-NHBoc | BroadPharm [broadpharm.com]
- 3. Boc | BroadPharm [broadpharm.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Alternative reagents to tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
An In-Depth Technical Guide to Alternative Reagents for tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Authored by a Senior Application Scientist
In the landscape of modern drug development and bioconjugation, the strategic selection of linker molecules is paramount to success.[1] tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, a heterobifunctional linker featuring a Boc-protected amine, a hydrophilic diethylene glycol (PEG2) spacer, and a reactive bromoethyl terminus, has become a staple for researchers.[2][3] Its utility is prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other PEGylated therapeutics where precise control over conjugation is essential.[1][4][5]
However, reliance on a single reagent can be limiting. The specific demands of a synthetic route—be it reaction kinetics, stability, or the need for orthogonal deprotection strategies—often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of viable alternatives to this workhorse linker, grounded in chemical principles and supported by experimental data, to empower researchers in making informed decisions for their specific applications.
The Core Reagent: A Structural and Functional Overview
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS 165963-71-3) is valued for its tripartite structure:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the terminal amine under a wide range of conditions, yet it is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), allowing for sequential synthesis.[1]
-
PEG Spacer: The short polyethylene glycol chain enhances the hydrophilicity and solubility of the molecule and the resulting conjugate, a critical feature for improving the pharmacokinetic properties of biotherapeutics.[2][6]
-
Bromoethyl Terminus: The terminal bromide serves as a moderately reactive electrophile, suitable for nucleophilic substitution reactions with various nucleophiles (e.g., phenols, thiols, amines) to form stable ether, thioether, or amine linkages.[2]
Strategic Alternatives: A Comparative Analysis
The selection of an alternative reagent is typically driven by the need to modulate one of the three key structural components. We will explore these variations systematically.
Modulating Reactivity: The Leaving Group
The rate and efficiency of the conjugation reaction are directly dictated by the nature of the leaving group at the electrophilic terminus. The principle is straightforward: weaker bases are better leaving groups because they are more stable as anions in solution.[7][8] The reactivity trend for common leaving groups is: I > OTs ≈ OMs > Br > Cl .
| Leaving Group | Structure | Relative Reactivity | Stability of Reagent | Key Considerations & Applications |
| Bromide (Br) | -Br | Moderate | Good | The benchmark standard; suitable for a wide range of nucleophiles under mild heating or with a base. |
| Iodide (I) | -I | High | Moderate | Significantly more reactive than bromide (Finkelstein reaction principle). Ideal for unreactive nucleophiles or reactions at lower temperatures. Reagent may be less stable and light-sensitive. |
| Mesylate (OMs) | -OSO₂CH₃ | Very High | Good | An excellent leaving group. Prepared from the corresponding alcohol using methanesulfonyl chloride. Often used to accelerate slow reactions or improve yields. |
| Tosylate (OTs) | -OSO₂C₆H₄CH₃ | Very High | Excellent | Similar reactivity to mesylates but bulkier. Highly stable and crystalline, making purification easier. A common choice for robust, scalable syntheses. |
| Chloride (Cl) | -Cl | Low | Excellent | The least reactive of the halides. Requires harsher reaction conditions (higher temperatures, stronger bases), which can be useful if other sensitive functional groups are present. |
Adjusting Physicochemical Properties: The PEG Linker Length
The length of the PEG spacer is a critical parameter in drug design, influencing solubility, circulation half-life, and the spatial relationship between the two ends of the linker.[6][9] This is especially crucial in PROTAC design, where linker length dictates the formation of a productive ternary complex.[10]
-
Shorter Linkers (e.g., tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate) : Result in more rigid and compact conjugates. May be beneficial where a specific, short distance is required between conjugated moieties.
-
Longer Linkers (e.g., tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate, PEG3) : Provide greater hydrophilicity and flexibility.[11][12] Can improve the solubility of hydrophobic molecules and extend the reach of the reactive terminus. In ADCs and PROTACs, longer linkers can overcome steric hindrance.[5][]
Enabling Advanced Synthesis: The Protecting Group
For complex, multi-step syntheses, having a choice of protecting groups is essential for creating orthogonal strategies, where one group can be removed without affecting another. While Boc is acid-labile, other groups offer different deprotection chemistries.
| Protecting Group | Structure | Deprotection Conditions | Stability & Use Case |
| Boc | -C(O)OC(CH₃)₃ | Mild Acid (TFA, HCl in Dioxane) | Stable to base and hydrogenolysis. The most common choice for general applications. |
| Cbz | -C(O)OCH₂C₆H₅ | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Ideal for syntheses involving acid-sensitive groups where Boc cannot be used. |
| Fmoc | -C(O)OCH₂-fluorene | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. The standard for solid-phase peptide synthesis, allowing for iterative amine deprotection and coupling. |
Experimental Protocols
Protocol 1: Synthesis of a Highly Reactive Mesylate Alternative
This protocol details the conversion of the readily available alcohol precursor to its more reactive mesylate counterpart.
Objective: To synthesize tert-Butyl (2-(2-(2-(mesyloxy)ethoxy)ethoxy)ethyl)carbamate.
Materials:
-
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS 139115-92-7)[14]
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1.0 equivalent of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.5 equivalents of TEA or DIPEA to the solution with stirring.
-
Slowly add 1.2 equivalents of methanesulfonyl chloride dropwise via syringe, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude mesylate by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure product.
Protocol 2: Comparative Reactivity Study
Objective: To compare the rate of conjugation of the bromo- and mesylate-terminated linkers with a model nucleophile.
Materials:
-
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
-
Synthesized tert-Butyl (2-(2-(2-(mesyloxy)ethoxy)ethoxy)ethyl)carbamate
-
4-Methoxyphenol (model nucleophile)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Set up two parallel reactions in identical vials.
-
In each vial, add 1.0 equivalent of 4-methoxyphenol and 2.0 equivalents of K₂CO₃.
-
To Vial A, add a solution of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.1 equivalents) in ACN.
-
To Vial B, add a solution of tert-Butyl (2-(2-(2-(mesyloxy)ethoxy)ethoxy)ethyl)carbamate (1.1 equivalents) in ACN.
-
Stir both reactions at a constant temperature (e.g., 60 °C).
-
At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction mixture.
-
Analyze the aliquots by LC-MS to determine the ratio of starting material to the desired conjugated product.
-
Plot the percentage of product formation over time for both reactions. The resulting graph will provide a direct, quantitative comparison of the reactivity of the bromide versus the mesylate leaving group.
Expected Outcome: The reaction with the mesylate linker (Vial B) is expected to proceed to completion significantly faster than the reaction with the bromide linker (Vial A), demonstrating its superior reactivity.
Conclusion
While tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is an exceptionally useful and versatile linker, a nuanced approach to linker selection is critical for optimizing advanced synthetic projects. By considering alternatives with different leaving groups, PEG spacer lengths, and protecting groups, researchers can fine-tune reaction kinetics, modulate physicochemical properties, and design more sophisticated and efficient synthetic strategies. Understanding the chemical principles behind these alternatives—from the stability of leaving groups to the orthogonality of protecting groups—enables the rational design of next-generation bioconjugates, PROTACs, and other complex therapeutic agents.
References
- Benchchem. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate.
- Benchchem. The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide.
- BLDpharm. 139115-92-7|tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate.
- CP Lab Safety. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, min 97%, 100 mg.
- ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Creative PEGWorks. PEG Linkers: Structure, Applications & Contributions.
- TCI Chemicals. tert-Butyl [2-[2-(2-Bromoethoxy)ethoxy]ethyl]carbamate.
- PMC - NIH. Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions.
- PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394.
- BLDpharm. 164332-88-1|tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate.
- American Elements. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate.
- Creative Biolabs. What are PEG Linkers?.
- PubChem. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540.
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
- Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester.
- Chemistry LibreTexts. 8.5: Leaving Groups.
- PMC - NIH. Current strategies for the design of PROTAC linkers: a critical review.
- Master Organic Chemistry. What Makes A Good Leaving Group?.
- BOC Sciences. Overview of PROTAC Linkers: Types and Design.
- BroadPharm. What are PEG Linkers?.
- Biopharma PEG. PEG Linkers & Their Applications.
- ChemRxiv. Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | 165963-71-3 | Benchchem [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. biochempeg.com [biochempeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 139115-92-7|tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide: Bromo vs. Iodo-Terminated PEG Linkers for Nucleophilic Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the covalent attachment of Polyethylene Glycol (PEG) chains—a process known as PEGylation—is a cornerstone strategy for improving the therapeutic properties of molecules.[1][2] The choice of reactive handle at the terminus of the PEG linker is a critical decision that dictates the efficiency, selectivity, and overall success of the conjugation strategy. Among the various options, halo-terminated PEGs, which react via nucleophilic substitution, are workhorses in the field.
This guide provides an in-depth, objective comparison of two of the most common halogenated linkers: bromo-terminated and iodo-terminated PEGs. We will move beyond a simple list of pros and cons to explore the underlying chemical principles, provide actionable experimental protocols, and present data to empower you to make the most informed decision for your specific application.
The Decisive Factor: Understanding Leaving Group Ability in Sₙ2 Reactions
The conjugation of a halo-PEG linker to a nucleophilic functional group on a biomolecule (such as an amine, thiol, or carboxylate) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][3] In this concerted, single-step reaction, the nucleophile attacks the carbon atom bearing the halogen, simultaneously displacing the halogen as a halide ion. The efficiency of this entire process hinges on the "leaving group ability" of that halogen.
A good leaving group is one that is stable on its own after it has departed with the pair of electrons from the broken bond.[4] This stability is inversely related to its basicity; weaker bases make better leaving groups.[4][5] When comparing the heavier halogens, the trend in leaving group ability is:
Iodide (I⁻) is the best leaving group among the halides because it is the weakest base.[4] Its large ionic radius and high polarizability allow the negative charge to be distributed over a larger volume, increasing its stability in solution.[6]
This fundamental principle is the key to understanding the performance differences between iodo- and bromo-PEG linkers.
Caption: The concerted Sₙ2 mechanism for halo-PEG conjugation.
Head-to-Head Comparison: Performance and Practicality
The difference in leaving group ability translates directly to tangible differences in reactivity, stability, and application suitability.
| Feature | Bromo-Terminated PEG | Iodo-Terminated PEG |
| Leaving Group Ability | Good | Excellent[4][5][7] |
| Relative Reaction Rate | Moderate; allows for a more controlled reaction.[7] | Fast; ideal for rapid conjugations or with less reactive nucleophiles.[6][7] |
| Stability / Shelf-Life | Generally higher due to the stronger C-Br bond. More robust for long-term storage. | Lower; the weaker C-I bond makes it more susceptible to degradation (e.g., by light). |
| Selectivity | Potentially higher, leading to a more homogenous product with fewer side reactions.[7] | Lower; high reactivity can lead to off-target modifications if not carefully controlled.[7] |
| Best Use Cases | Conjugation to strong nucleophiles (e.g., thiols); when reaction control is paramount. | Time-sensitive reactions; conjugation to weaker nucleophiles; when maximizing yield is key. |
| Synthesis | Widely available as a starting material. | Often synthesized from Bromo-PEG via the Finkelstein reaction.[8][9] |
Causality Behind the Choices:
-
Choose Iodo-PEG for Speed: The superior leaving group ability of iodide means that iodo-terminated linkers react significantly faster than their bromo- counterparts.[6][7] This is a distinct advantage when working with precious biomolecules that may be unstable under prolonged reaction conditions or when conjugating to a relatively weak nucleophile.
-
Choose Bromo-PEG for Control: The moderate reactivity of bromo-terminated PEGs offers a more controlled conjugation process.[7] This slower, more deliberate reaction can be beneficial in minimizing the formation of side products, leading to a more homogenous final conjugate. For highly reactive nucleophiles like thiols, a bromo-PEG can provide the precision needed to avoid off-target modifications.
Experimental Design & Protocols
A crucial technique in this field is the ability to convert a more stable and readily available bromo-PEG into its more reactive iodo-PEG counterpart in situ or as a separate synthetic step. This is achieved through the Finkelstein reaction , an equilibrium-driven process where a halide exchange occurs.[8][10]
Caption: Workflow for converting Bromo-PEG to Iodo-PEG via the Finkelstein Reaction.
Protocol 1: General Nucleophilic Substitution with a Halo-PEG Linker
This protocol provides a general framework for conjugating a halo-PEG to a nucleophile such as a primary amine or thiol.
Materials:
-
Bromo- or Iodo-PEG Linker
-
Nucleophile-containing molecule (e.g., peptide, protein, small molecule)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))[11]
-
Non-nucleophilic Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))[1]
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Preparation: Under an inert atmosphere, dissolve the nucleophile-containing substrate in the anhydrous solvent within the reaction vessel.
-
Base Addition: Add 2-3 molar equivalents of the non-nucleophilic base (e.g., DIPEA) to the reaction mixture. The base deprotonates the nucleophile (e.g., R-NH₂ to R-NH⁻ or R-SH to R-S⁻), increasing its nucleophilicity. Stir for 15 minutes at room temperature.
-
Linker Addition: Dissolve 1.2-1.5 molar equivalents of the Halo-PEG linker in a small amount of anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction Monitoring:
-
Work-up: Once complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification & Characterization: Purify the resulting conjugate using an appropriate method (e.g., flash chromatography, HPLC). Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.[1]
Protocol 2: Synthesis of Iodo-PEG from Bromo-PEG (The Finkelstein Reaction)
This protocol details the conversion of a bromo-terminated PEG to its more reactive iodo- counterpart.
Materials:
-
Bromo-Terminated PEG
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Reaction flask with magnetic stirrer and reflux condenser
Methodology:
-
Dissolution: Dissolve the Bromo-PEG in anhydrous acetone in the reaction flask.
-
Reagent Addition: Add a significant excess (5-10 molar equivalents) of sodium iodide.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. A white precipitate of sodium bromide (NaBr), which is insoluble in acetone, will begin to form, driving the reaction equilibrium toward the desired iodo-PEG product.[8][12] The reaction is typically complete in 2-12 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC by observing the disappearance of the bromo-PEG starting material.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the precipitated NaBr.
-
Purification: Evaporate the acetone from the filtrate under reduced pressure to yield the iodo-terminated PEG product. This can often be used directly in the next step without further purification.
Hypothetical Performance Data
To illustrate the kinetic differences, consider the following hypothetical data for the conjugation of a model peptide via a primary amine nucleophile under identical conditions.
| Time (hours) | % Conjugate Formation (Bromo-PEG) | % Conjugate Formation (Iodo-PEG) |
| 0.5 | 5% | 45% |
| 1 | 12% | 75% |
| 2 | 25% | 92% |
| 4 | 48% | >98% |
| 8 | 75% | >98% |
| 16 | >95% | >98% |
This data clearly shows the accelerated reaction rate afforded by the iodo-linker.
Sources
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 10. Finkelstein Reaction [organic-chemistry.org]
- 11. Amination [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Beyond the NHS-Ester: Benchmarking Next-Generation Crosslinking Chemistries
A Comparative Technical Guide for Structural Proteomics and Bioconjugation
Executive Summary: The Specificity Crisis
For decades, N-hydroxysuccinimide (NHS) esters and maleimides have been the workhorses of bioconjugation. They are accessible and inexpensive, yet they suffer from inherent chemical liabilities: rapid hydrolysis, pH sensitivity, and "linkage scrambling" (retro-Michael addition). As drug development shifts toward Antibody-Drug Conjugates (ADCs) and precision structural proteomics (XL-MS), these limitations are no longer acceptable.
This guide benchmarks these established methods against emerging chemistries—specifically SuFEx (Sulfur-Fluoride Exchange) and Diazirine-based Photo-affinity labeling —providing the experimental logic required to validate their performance in your own lab.
Part 1: The Landscape – Established vs. Emerging Chemistries
To select the right tool, we must first understand the mechanistic failure points of the "Old Guard" and how the "New Wave" addresses them.
The Old Guard: Kinetic Instability
-
NHS-Esters: Target primary amines (Lysines).[1]
-
Failure Point:Hydrolysis. In aqueous buffers at pH 7.5, the half-life of an NHS-ester is measured in minutes. This creates a "race condition" between conjugation and degradation, leading to poor batch-to-batch reproducibility.
-
-
Maleimides: Target thiols (Cysteines).[1]
-
Failure Point:Retro-Michael Addition. The thioether bond formed is not permanent. In plasma or presence of other thiols (like albumin), the linker can detach and swap targets, a catastrophic failure for ADC toxicity profiles.
-
The New Wave: Bioorthogonal Stability
-
SuFEx (The "Next-Gen Click"): Targets amines and phenols.[2]
-
Advantage:[3]Defined Stability. The S-F bond is stable in water but reacts rapidly when "activated" by the protein microenvironment or specific catalysts, forming an incredibly stable sulfonamide linkage.
-
-
Diazirines: Photo-activatable insertion.
-
Advantage:[3]Zero-Distance/Universal Insertion. Unlike Benzophenones (which are bulky and slow), Diazirines are small and generate a reactive carbene upon UV irradiation (365 nm) that inserts into any nearby C-H, N-H, or O-H bond within nanoseconds.
-
Comparative Performance Matrix
| Feature | NHS-Ester (Established) | Maleimide (Established) | SuFEx (Emerging) | Diazirine (Emerging) |
| Primary Target | Primary Amines (Lys) | Thiols (Cys) | Amines / Tyrosines | Universal (C-H insertion) |
| Aqueous Stability | Low (Minutes) | Medium (Ring opening) | High (Hours/Days) | Very High (Until UV) |
| Linkage Type | Amide | Thioether | Sulfonamide / Sulfate | C-C / C-N / C-O |
| Reversibility | Irreversible | Reversible (Exchange) | Irreversible | Irreversible |
| Steric Footprint | Small | Medium | Small | Minimal |
| Key Risk | Hydrolysis competition | Off-target exchange | Catalyst requirement | UV-induced protein damage |
Part 2: Benchmarking Logic – The Self-Validating Protocol
As a scientist, you cannot rely on vendor claims. You must construct a Self-Validating System . The Gold Standard for benchmarking crosslinker performance is Crosslinking Mass Spectrometry (XL-MS) using a defined standard (e.g., BSA or a synthetic peptide library).
The Protocol: Comparative XL-MS Efficiency Assay
Objective: Quantify the efficiency and specificity of a new crosslinker (e.g., a SuFEx reagent) against a standard DSS (Disuccinimidyl suberate) control.
Materials:
-
Protein Standard: BSA (Bovine Serum Albumin) – structurally resolved, abundant Lysines.
-
Control Linker: DSS (NHS-ester, non-cleavable).
-
Test Linker: SuFEx-based linker or MS-cleavable variant (e.g., DSBU).
-
Enzyme: Trypsin (Sequencing Grade).
Step-by-Step Methodology:
-
Preparation & Equilibration:
-
Dilute BSA to 1 mg/mL in HEPES buffer (20 mM, pH 7.5). Note: Avoid TRIS or Glycine; primary amines will quench the reaction immediately.
-
Causality Check: HEPES is chosen because it buffers effectively at pH 7.5 without containing nucleophilic amines.
-
-
Crosslinking Reaction (The Variable):
-
Arm A (Control): Add DSS to 1 mM final concentration (approx. 50x molar excess).[4]
-
Arm B (Test): Add SuFEx linker to 1 mM final concentration.
-
Incubation: Incubate Arm A for 30 mins at RT. Incubate Arm B according to specific activation kinetics (often longer or requiring specific pH adjustment).
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.
-
-
Validation Step 1: SDS-PAGE Shift (Visual)
-
Run 2 µg of each reaction on a 4-12% Bis-Tris gel.
-
Success Criteria: You should see the disappearance of the monomeric BSA band (66 kDa) and the appearance of higher-order oligomers. If Arm B (Test) shows no shift, the chemistry failed or kinetics were too slow.
-
-
Digestion & Processing:
-
Reduce (DTT), Alkylate (IAA), and Digest (Trypsin) overnight.
-
Desalt peptides using C18 StageTips.
-
-
Validation Step 2: LC-MS/MS Analysis
-
Inject samples on a Q-Exactive or Orbitrap system.
-
Data Analysis: Use software like pLink, MaxQuant, or Proteome Discoverer (XlinkX node).
-
-
The Metric: Crosslink Identification Rate (CSM-FDR)
-
Calculate the False Discovery Rate (FDR) .
-
Critical Check: A "better" crosslinker yields more unique, high-confidence Cross-Linked Spectrum Matches (CSMs) at a fixed FDR (usually 1% or 5%).
-
Equation:
-
Part 3: Visualizing the Workflow
The following diagram illustrates the logical flow of a comparative benchmarking campaign, highlighting the critical "Go/No-Go" decision points that prevent wasted instrument time.
Figure 1: Decision-tree workflow for benchmarking crosslinking efficiency. Note the critical SDS-PAGE checkpoint to verify macroscopic crosslinking before committing to expensive MS analysis.
Part 4: Mechanism of Action Comparison
To understand why you might choose a Diazirine over an NHS-ester, we must visualize the chemical pathway.
Figure 2: Mechanistic comparison. NHS-esters face a constant "race" against hydrolysis (Red). Diazirines remain inert until triggered, then react universally via a carbene intermediate.
References
-
Beveridge, R., et al. (2020). A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes.[5][6][7] Nature Communications, 11, 742.[5] [Link]
-
Chavez, J. D., et al. (2018). Chemical Crosslinking Mass Spectrometry Analysis of Protein Conformations and Supercomplexes in Heart Tissue.[8][9] Cell Systems, 6(1), 136-141.[8] [Link]
-
Barrow, A. S., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins.[2] Bioconjugate Chemistry.[1][10][11][12] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mimicked synthetic ribosomal protein complex for benchmarking crosslinking mass spectrometry workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pnas.org [pnas.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. youtube.com [youtube.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
